molecular formula C14H14N4 B2648128 2-Anilino-4-(dimethylamino)nicotinonitrile CAS No. 339102-77-1

2-Anilino-4-(dimethylamino)nicotinonitrile

Cat. No.: B2648128
CAS No.: 339102-77-1
M. Wt: 238.294
InChI Key: SZXCWFGEORQKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anilino-4-(dimethylamino)nicotinonitrile is a useful research compound. Its molecular formula is C14H14N4 and its molecular weight is 238.294. The purity is usually 95%.
BenchChem offers high-quality 2-Anilino-4-(dimethylamino)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Anilino-4-(dimethylamino)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-anilino-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-18(2)13-8-9-16-14(12(13)10-15)17-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXCWFGEORQKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)NC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of 2-Anilino-4-(dimethylamino)nicotinonitrile: A Privileged Scaffold for Kinase Inhibition

[1]

Executive Summary

In the landscape of small-molecule drug discovery, 2-Anilino-4-(dimethylamino)nicotinonitrile represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for a diverse array of receptors, specifically protein kinases. This structure serves as a critical pharmacophore in the development of Type I ATP-competitive inhibitors targeting Src family kinases (SFKs) , EGFR , and PIM-1 .

This guide dissects the therapeutic utility of this scaffold, moving beyond simple structural analysis to the causal mechanisms of its binding affinity. We explore its role as a precursor to third-generation inhibitors (analogous to Bosutinib and Neratinib), detail the synthetic protocols for its derivatization, and provide self-validating assay methodologies for evaluating its kinase selectivity profile.

Chemical Biology & Mechanism of Action

The Pharmacophore: Why It Works

The potency of 2-Anilino-4-(dimethylamino)nicotinonitrile stems from its ability to mimic the adenine ring of ATP. Its efficacy is governed by three distinct structural features that exploit the conserved architecture of the kinase ATP-binding pocket.

Structural MotifFunctionMechanistic Causality
Pyridine N1 H-Bond AcceptorInteracts with the backbone NH of the kinase hinge region (e.g., Met318 in c-Src).
C3-Nitrile (-CN) Electronic ModulatorElectron-withdrawing nature increases the acidity of the C2-aniline NH, strengthening its H-bond donor capability to the hinge carbonyl.
C2-Anilino Group Hydrophobic AnchorThe phenyl ring occupies the hydrophobic pocket adjacent to the gatekeeper residue, determining selectivity based on steric bulk.
C4-Dimethylamino Solvent InteractionProjects towards the solvent front, improving aqueous solubility and providing a vector for solubilizing groups (e.g., piperazines).
Structural Homology & Target Specificity

This scaffold is the pyridine analog of the quinoline core found in Bosutinib (Src/Abl inhibitor) and Neratinib (EGFR/HER2 inhibitor). The transition from a bicyclic quinoline to a monocyclic pyridine (nicotinonitrile) often retains hinge-binding fidelity while altering the vector for the solvent-exposed tail, potentially reducing off-target toxicity associated with rigid bicyclic systems.

Key Kinase Targets:
  • Src/Abl Kinases: The scaffold binds in the active conformation (DFG-in), inhibiting proliferation in CML (Chronic Myeloid Leukemia) models.

  • PIM-1 Kinase: Recent SAR studies identify nicotinonitriles as potent inhibitors of PIM-1, a serine/threonine kinase overexpressed in hematological malignancies [1].

  • EGFR (T790M): Derivatives of this core have shown potential in overcoming the T790M gatekeeper mutation due to the flexibility of the C2-aniline linkage.

Visualization: Pharmacophore & Signaling[2]

The following diagram illustrates the structural logic of the scaffold and its downstream effects on the Src/STAT3 signaling pathway, a primary target for this class of inhibitors.

KinaseInhibitionScaffold2-Anilino-4-(dimethylamino)nicotinonitrileATP_PocketATP Binding Pocket(Hinge Region)Scaffold->ATP_Pocket Competitive Binding(Ki < 10 nM)Src_KinaseSrc Kinase(Auto-inhibited)ATP_Pocket->Src_Kinase Stabilizes Inactive Conf.PhosphorylationTyrosine Phosphorylation(Inhibition)Src_Kinase->Phosphorylation BlocksSTAT3STAT3 SignalingPhosphorylation->STAT3 DownregulatesApoptosisTumor CellApoptosisSTAT3->Apoptosis Induces

Figure 1: Mechanism of Action. The scaffold competitively displaces ATP at the hinge region, preventing Src autophosphorylation and silencing the downstream STAT3 oncogenic driver.

Technical Protocols

Synthetic Workflow: Nucleophilic Aromatic Substitution ( )

The synthesis of 2-Anilino-4-(dimethylamino)nicotinonitrile is a self-validating protocol relying on the differential reactivity of halogens on the pyridine ring.

Reagents:

  • Starting Material: 2-Chloro-4-(dimethylamino)nicotinonitrile (CAS 186911-00-0).

  • Nucleophile: Aniline (1.2 equivalents).

  • Solvent: Ethanol or 1,4-Dioxane.

  • Catalyst: p-Toluenesulfonic acid (pTSA) or HCl (catalytic).

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of 2-Chloro-4-(dimethylamino)nicotinonitrile in anhydrous ethanol (0.5 M concentration).

  • Addition: Add 1.2 eq of aniline.

  • Activation: Add 0.1 eq of pTSA. The acid catalyst protonates the pyridine nitrogen, increasing the electrophilicity at the C2 position [2].

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes).
    
  • Workup: Cool to room temperature. The product often precipitates as a hydrochloride salt. Filter and wash with cold ethanol.

  • Validation:

    
    -NMR should show the disappearance of the C2-Cl signal and the appearance of aromatic aniline protons (6.5–7.5 ppm).
    
In Vitro Potency Assay: ADP-Glo™ Kinase Assay

To validate the therapeutic potential, an ADP-Glo assay is recommended over traditional radioactive

Assay Logic: This assay quantifies the ADP produced during the kinase reaction. Inhibition of the kinase results in lower ADP levels and consequently lower luminescence.

Protocol:

  • Enzyme Prep: Dilute recombinant Src or PIM-1 kinase (0.2 ng/µL) in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Treatment: Dispense 2-Anilino-4-(dimethylamino)nicotinonitrile (serial dilution 10 µM to 0.1 nM) into 384-well plates.

  • Reaction Initiation: Add ATP (10 µM) and substrate (Poly Glu:Tyr 4:1). Incubate for 60 min at RT.

  • ADP Depletion: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to light via luciferase.

  • Data Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration] to determine

    
    .
    

Experimental Workflow Visualization

SynthesisProtocolStartStart:2-Cl-NicotinonitrileReactantsAdd Aniline+ pTSA (Cat.)Start->ReactantsRefluxReflux (EtOH)4-6 HoursReactants->RefluxTLCTLC Check(Disappear C2-Cl)Reflux->TLCTLC->Reflux IncompletePrecipitationCool & Filter(HCl Salt)TLC->Precipitation CompleteValidationNMR/MSValidationPrecipitation->Validation

Figure 2: Synthetic pathway for the generation of the 2-anilino-nicotinonitrile scaffold via acid-catalyzed nucleophilic aromatic substitution.

References

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors. Source: ResearchGate / Synthetic Communications URL:[1][Link]

  • Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Nicotinonitrile-derived apoptotic inducers: Design, synthesis, and Pim kinase inhibition. Source: PubMed (Bioorganic Chemistry) URL:[Link]

Anilinonicotinonitriles: A Comprehensive Review of Their Evolving Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The anilinonicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of anilinonicotinonitrile derivatives. We will explore their evolution from early kinase inhibitors to a versatile class of compounds with significant potential in oncology, infectious diseases, and inflammatory conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this important chemical class.

Introduction: The Rise of a Privileged Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing heterocycles being particularly prominent. Among these, the anilinonicotinonitrile core, characterized by a pyridine ring bearing a cyano group and an aniline substituent, has garnered significant attention for its diverse pharmacological properties.[1] Initially explored for their potential as kinase inhibitors, the therapeutic landscape of these compounds has expanded considerably, now encompassing anticancer, antimicrobial, and anti-inflammatory applications.[2][3]

The versatility of the anilinonicotinonitrile scaffold lies in its synthetic tractability and the ability to readily modify its substitution pattern to modulate biological activity and pharmacokinetic properties. This guide will delve into the key synthetic strategies, dissect the intricate structure-activity relationships that govern their therapeutic effects, and provide insights into their mechanisms of action.

Synthetic Strategies: Building the Anilinonicotinonitrile Core

The construction of the anilinonicotinonitrile scaffold can be achieved through several efficient synthetic routes. A common and versatile approach involves a one-pot, three-component domino reaction.[4] This method typically utilizes an aldehyde, a ketone (aromatic, cyclic, or acyclic), and malononitrile.[4] The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and nucleophilic cyclization, often catalyzed by agents like CoCl2·6H2O for aromatic and acyclic ketones or a metal-free, base-catalyzed approach for cyclic ketones.[4]

Another widely employed method is the reaction of chalcones with 3-aminocrotononitrile.[4] This strategy begins with the Claisen-Schmidt condensation of an aryl aldehyde with an appropriate ketone to form the chalcone intermediate, which is then cyclized to furnish the desired pyridine-3-carbonitrile derivative.[4]

Representative Synthetic Protocol: One-Pot Synthesis of 4,6-Diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles

This protocol describes a convenient one-pot synthesis from 1,3-diaryl-prop-2-en-1-ones and malononitrile.[4]

Step 1: Reaction Setup

  • To a solution of the appropriate 1,3-diaryl-prop-2-en-1-one (1 mmol) and malononitrile (1 mmol) in a suitable eco-friendly solvent such as eucalyptol, add a catalytic amount of a base (e.g., pyrrolidine, 0.1 mmol).

  • Stir the reaction mixture at room temperature for the time specified by reaction monitoring (e.g., TLC or LC-MS).

Step 2: Work-up and Purification

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitrile.

Step 3: Characterization

  • Confirm the structure of the synthesized compound using standard analytical techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Chalcone 1,3-Diaryl-prop-2-en-1-one Reaction One-Pot Reaction (Eco-friendly solvent) Chalcone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Catalyst Base (e.g., Pyrrolidine) Catalyst->Reaction Workup Work-up Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Product 4,6-Diaryl-2-(pyrrolidin-1-yl)-nicotinonitrile Chromatography->Product Characterization Structural Characterization (NMR, MS, IR) Product->Characterization

Caption: General workflow for the one-pot synthesis of anilinonicotinonitriles.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Anilinonicotinonitrile derivatives have demonstrated a wide spectrum of biological activities, with the most significant being in the areas of oncology, and infectious diseases. The following sections will explore the SAR for each of these therapeutic areas.

Anticancer Activity: Targeting Kinase Signaling

The most extensively studied application of anilinonicotinonitriles is in cancer therapy, primarily as kinase inhibitors.[5] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5]

3.1.1. Epidermal Growth Factor Receptor (EGFR) and HER-2 Inhibition

A significant breakthrough in this area was the development of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles as irreversible inhibitors of EGFR and the human epidermal growth factor receptor-2 (HER-2) kinases.[6] These compounds feature Michael acceptors, such as butynamide, crotonamide, and methacrylamide, at the 6-position of the quinoline ring.[6]

Key SAR Insights:

  • Michael Acceptors: The presence of a Michael acceptor at the 6-position is crucial for irreversible inhibition.

  • Water-Solubilizing Groups: Attaching a dialkylamino group to the Michael acceptor enhances reactivity through intramolecular catalysis and improves water solubility, leading to enhanced biological properties.[6]

  • Anilino Moiety: Substitutions on the 4-anilino moiety play a critical role in modulating potency and selectivity.[7]

One notable example is EKB-569 , a potent irreversible inhibitor of EGFR and HER-2 that has entered clinical trials for cancer treatment.[6]

CompoundR Group at 6-positionTarget KinaseIC50 (nM)Reference
EKB-569 Butynamide with terminal dimethylamino groupEGFR, HER-2Potent[6]
Analogues Crotonamide, MethacrylamideEGFR, HER-2Varies[6]
3.1.2. Other Kinase Targets

Beyond EGFR and HER-2, anilinonicotinonitrile derivatives have been explored as inhibitors of other kinases, including choline kinase, which is implicated in aberrant choline metabolism in cancer cells.[8] Non-symmetrical inhibitors featuring a 3-aminophenol cationic head linked to a 4-(dimethylamino)- or 4-(pyrrolidin-1-yl)pyridinium group have shown promising results.[8]

Key SAR Insights:

  • Linker Atom: Compounds with a nitrogen atom connecting the linker to the pyridinium head generally exhibit better inhibitory activity.[8]

  • Linker Length: Shorter linkers tend to result in better enzyme inhibition.[8]

  • Antiproliferative Activity: Interestingly, compounds with an oxygen atom as the linker often show better antiproliferative activity in cell lines, suggesting that factors like lipophilicity and choline uptake inhibition also play a significant role.[8]

Kinase_Inhibition_Pathway cluster_receptor Cell Surface Receptor cluster_inhibitor Inhibitor cluster_pathway Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR/HER-2 PI3K PI3K/Akt EGFR->PI3K Activates RAS RAS/MAPK EGFR->RAS Activates Anilino Anilinonicotinonitrile (e.g., EKB-569) Anilino->EGFR Inhibits Proliferation Cell Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation Survival Cell Survival RAS->Survival

Caption: Anilinonicotinonitriles inhibit EGFR/HER-2 signaling pathways.

Antimicrobial Activity

Several anilinonicotinonitrile derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[3][9]

Key SAR Insights:

  • Substitution Pattern: The nature and position of substituents on both the aniline and nicotinonitrile rings significantly influence the antimicrobial spectrum and potency.

  • Indole-Acrylonitrile Hybrids: A series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives have been synthesized and evaluated for their antimicrobial properties.[10] Among these, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile showed the most potent activity.[10]

  • Nicotinic Acid Derivatives: Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have also been investigated.[11] A compound with a 5-nitrofuran substituent displayed high activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11]

Compound ClassKey Structural FeatureTarget OrganismsMIC (µg/mL)Reference
Indole-acrylonitriles3-(1H-pyrrol-2-yl) substituentGram-positive & Gram-negative bacteria, Candida albicans16 (for clinical isolates of S. aureus)[10]
Nicotinic acid acylhydrazones5-nitrofuran substituentGram-positive bacteria (including MRSA)1.95 - 15.62[11]
Nicotinic acid 1,3,4-oxadiazolines5-nitrofuran substituentGram-positive bacteria (including MRSA)7.81 - 15.62[11]
Anti-inflammatory Activity

The anti-inflammatory potential of anilinonicotinonitriles is an emerging area of research. Inflammation is a complex biological response implicated in numerous diseases, including autoimmune disorders and cancer.[12][13]

Mechanism of Action:

  • Cytokine Inhibition: Some anilinonicotinonitrile derivatives may exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[12][14] IL-1, in particular, is a key mediator of inflammation in conditions like rheumatoid arthritis and has been implicated in promoting angiogenesis and tumor invasiveness in cancer.[12][13]

  • NF-κB and Nrf2 Pathways: Activation of α7 nicotinic acetylcholine receptors (α7 nAChRs) by certain ligands can lead to anti-inflammatory effects through the inhibition of the NF-κB pathway and activation of the Nrf2 antioxidant pathway.[15] While not directly anilinonicotinonitriles, this highlights a potential mechanistic avenue for nicotinic acid-related compounds.

Further research is needed to fully elucidate the specific mechanisms by which anilinonicotinonitrile derivatives exert their anti-inflammatory effects and to establish clear SAR for this activity.

Conclusion and Future Perspectives

The anilinonicotinonitrile scaffold has proven to be a highly versatile and fruitful starting point for the development of novel therapeutic agents. From their initial success as kinase inhibitors in oncology, their applications have expanded to include promising antimicrobial and anti-inflammatory activities. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological profiles.

Future research in this area should focus on:

  • Expanding the Target Space: Investigating the activity of anilinonicotinonitrile derivatives against a broader range of biological targets, including other kinase families, enzymes involved in microbial pathogenesis, and key mediators of inflammation.

  • Improving Selectivity: Designing more selective inhibitors to minimize off-target effects and enhance the therapeutic index.

  • Elucidating Mechanisms of Action: Conducting in-depth mechanistic studies to better understand how these compounds exert their biological effects.

  • Optimizing Pharmacokinetic Properties: Further modifying the scaffold to improve drug-like properties such as solubility, bioavailability, and metabolic stability.

The continued exploration of the medicinal chemistry of anilinonicotinonitriles holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

  • Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., ... & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49-63. [Link]

  • Kotb, E. R., El-Hashash, M. A., Salama, M. A., Kalf, H. S., & Abdel Wahed, N. A. M. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4). [Link]

  • Various Authors. (2025). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

  • Various Authors. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. [Link]

  • Various Authors. (2021). Antimicrobial Activity, in silico Molecular Docking, ADMET and DFT Ana. AABC. [Link]

  • Kotb, E. R., El-Hashash, M. A., Salama, M. A., Kalf, H. S., & Abdel Wahed, N. A. M. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. [Link]

  • Various Authors. (2025). A Review on The Chemistry of Nicotinonitriles and Their applications. ResearchGate. [Link]

  • Various Authors. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. PMC. [Link]

  • Various Authors. (n.d.). Structure activity relationships for 4-anilino compounds. ResearchGate. [Link]

  • Various Authors. (n.d.). Structure-activity relationships for the antileishmanial and antitrypanosomal activities of 1'-substituted 9-anilinoacridines. PubMed. [Link]

  • Various Authors. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. [Link]

  • Various Authors. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]

  • Various Authors. (2006). Further exploration of antimicrobial ketodihydronicotinic acid derivatives by multiple parallel syntheses. PubMed. [Link]

  • Various Authors. (n.d.). (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]

  • Various Authors. (n.d.). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. PMC. [Link]

  • Various Authors. (n.d.). Inhibition of Interleukin-1 as a Strategy for the Treatment of Rheumatoid Arthritis. Medscape. [Link]

  • Various Authors. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers. [Link]

  • Various Authors. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]

  • Various Authors. (2017). Anti-inflammatory effects of astroglial α7 nicotinic acetylcholine receptors are mediated by inhibition of the NF-κB pathway and activation of the Nrf2 pathway. PubMed. [Link]

  • Various Authors. (n.d.). Metal-free synthesis of dihydrofuran derivatives as anti-vicinal amino alcohol isosteres. Royal Society of Chemistry. [Link]

  • Various Authors. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • Various Authors. (2023). Mini-Reviews in Medicinal Chemistry. ScienceOpen. [Link]

  • Various Authors. (n.d.). Biological activities of pyrrolidinoindoline alkaloids from Calycodendron milnei. PubMed. [Link]

  • Various Authors. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • Various Authors. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • Various Authors. (n.d.). Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. PMC. [Link]

  • Various Authors. (n.d.). Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib. PMC. [Link]

  • Various Authors. (2014). Bronchodilatory and Anti-Inflammatory Effects of ASM-024, a Nicotinic Receptor Ligand, Developed for the Treatment of Asthma. PLOS One. [Link]

  • Various Authors. (2023). Biological Activities of Natural Products III. MDPI. [Link]

  • Various Authors. (2023). Anti-Inflammatory Effects of Lipid-Lowering Drugs and Supplements—A Narrative Review. MDPI. [Link]

  • Various Authors. (2025). 2025 Medicinal Chemistry Reviews at a Glance. Drug Hunter. [Link]

  • Various Authors. (n.d.). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. Royal Society of Chemistry. [Link]

  • Various Authors. (2021). Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. PubMed. [Link]

  • Various Authors. (n.d.). Drug Discovery - Inhibitor. chemical-kinomics. [Link]

  • Various Authors. (2022). Biological Activities and Secondary Metabolites from Sophora tonkinensis and Its Endophytic Fungi. PMC. [Link]

  • Various Authors. (2015). IL-1 inhibitor suppresses inflammation in patients with non-ST elevation ACS. PACE-CME. [Link]

  • Various Authors. (2025). Editorial: Early phase clinical trials for the development of novel immunotherapeutic anti-cancer agents. Frontiers. [Link]

  • Various Authors. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. MDPI. [Link]

  • Various Authors. (2016). Nilotinib reduced the viability of human ovarian cancer cells via mitochondria-dependent apoptosis, independent of JNK activation. PubMed. [Link]

  • Various Authors. (2016). IL-1 antagonists may have role in cancer fight. ACR Convergence Today. [Link]

Sources

An In-Depth Technical Guide to the Bioavailability and Pharmacokinetics of 2-Anilino-4-(dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Roadmap for the Preclinical Characterization of a Novel Chemical Entity

Executive Summary

The journey of a novel chemical entity (NCE) from a promising hit to a viable drug candidate is contingent on a thorough understanding of its interaction with a biological system. Among the most critical parameters to define are the bioavailability and pharmacokinetic profile of the compound. This guide provides a comprehensive, in-depth technical framework for the preclinical assessment of these properties, using the hypothetical molecule, 2-Anilino-4-(dimethylamino)nicotinonitrile, as a case study. While specific data for this molecule is not publicly available, the principles and methodologies detailed herein represent the gold standard in early-stage drug development. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the essential experimental workflows.

Introduction: The Imperative of Early ADME Profiling

In the realm of drug discovery, the efficacy of a compound at its target is only one part of a complex equation. The ability of that compound to reach its target in sufficient concentration and for an appropriate duration is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3] Early and accurate characterization of a compound's ADME profile, and by extension its pharmacokinetics (PK), is paramount to de-risk drug candidates and guide medicinal chemistry efforts.[4][5] Poor oral bioavailability, for instance, is a major cause of attrition for drug candidates in clinical trials.[6][7]

This guide will systematically outline the necessary in vitro and in vivo studies to build a robust pharmacokinetic profile for a novel small molecule like 2-Anilino-4-(dimethylamino)nicotinonitrile. We will delve into the foundational physicochemical characterization, in vitro ADME assays, in vivo study design and execution, bioanalytical method validation, and the ultimate calculation of key pharmacokinetic parameters and oral bioavailability.

Foundational Physicochemical and In Vitro Characterization: Predicting In Vivo Behavior

Before embarking on resource-intensive in vivo studies, a panel of in vitro assays provides critical insights into the potential pharmacokinetic behavior of 2-Anilino-4-(dimethylamino)nicotinonitrile.[1][8] These studies require minimal compound quantities and can be conducted in a high-throughput manner.[9]

Physicochemical Properties: The Building Blocks of Bioavailability

The inherent physicochemical properties of a molecule are fundamental determinants of its biological fate.[10][11] Key parameters to assess include:

  • Solubility: The aqueous solubility of a drug is a critical factor for its dissolution in the gastrointestinal tract, a prerequisite for absorption.[12] Low solubility can lead to poor and variable bioavailability.[12]

  • Lipophilicity: Often expressed as the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at physiological pH), lipophilicity influences a compound's ability to cross biological membranes.[13] An optimal balance is required; high lipophilicity can lead to poor solubility and non-specific binding, while low lipophilicity can hinder membrane permeation.[13]

  • pKa: The ionization constant (pKa) determines the charge of a molecule at a given pH. This impacts its solubility and ability to cross cell membranes.[14]

Table 1: Key Physicochemical Assays for 2-Anilino-4-(dimethylamino)nicotinonitrile

ParameterAssayRationale
Kinetic Solubility High-throughput nephelometric or turbidimetric methodsProvides an early indication of a compound's dissolution potential under non-equilibrium conditions.[4]
Thermodynamic Solubility Shake-flask method (or miniaturized versions)Determines the true equilibrium solubility, a more definitive measure for formulation development.[4]
Lipophilicity (LogD) HPLC-based or shake-flask methodsPredicts membrane permeability and potential for non-specific binding.[4]
pKa Potentiometric titration or capillary electrophoresisDetermines the ionization state at physiological pH, which influences solubility and permeability.[14]
In Vitro ADME Assays: A Window into Biological Interactions

A suite of in vitro ADME assays can predict how 2-Anilino-4-(dimethylamino)nicotinonitrile will be absorbed, distributed, and metabolized in the body.[5][8]

  • Permeability: The ability of a compound to pass through the intestinal epithelium is a key determinant of oral absorption. The Caco-2 cell permeability assay is the industry standard for this assessment.[4]

  • Metabolic Stability: The rate at which a compound is metabolized by liver enzymes (primarily cytochrome P450s) will significantly impact its half-life and oral bioavailability.[4] Assays using liver microsomes or hepatocytes are commonly employed.[4]

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins (like albumin) influences its distribution and the concentration of free (active) drug.[4] Equilibrium dialysis is a common method for this determination.[4]

Table 2: Essential In Vitro ADME Assays for 2-Anilino-4-(dimethylamino)nicotinonitrile

ParameterAssayRationale
Permeability Caco-2 cell monolayer assayPredicts intestinal absorption and identifies if the compound is a substrate for efflux transporters like P-glycoprotein.[4]
Metabolic Stability Liver microsomal stability assayDetermines the intrinsic clearance of the compound by hepatic enzymes, a key factor in first-pass metabolism.[4]
Plasma Protein Binding Rapid equilibrium dialysis (RED)Quantifies the fraction of unbound drug in plasma, which is critical for interpreting pharmacokinetic and pharmacodynamic data.[4]
CYP450 Inhibition Fluorometric or LC-MS/MS-based assays with specific CYP isozymesAssesses the potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes.[4]

In Vivo Pharmacokinetic Study Design and Execution

While in vitro data are predictive, in vivo studies in animal models are essential for a definitive understanding of a compound's pharmacokinetics.[15][16] Rodent models, such as rats or mice, are typically used for initial PK studies due to their well-characterized physiology and ethical considerations.[17]

Study Design: A Framework for Meaningful Data

A well-designed pharmacokinetic study is crucial for obtaining reliable data. Key considerations include:

  • Animal Model: The choice of species (e.g., Sprague-Dawley rat) and strain should be justified based on metabolic similarity to humans, if known, and historical data.[17]

  • Dose Selection: Doses for intravenous (IV) and oral (PO) administration should be selected based on in vitro potency and toxicity data. The IV dose is typically lower than the PO dose.

  • Formulation: The compound must be appropriately formulated for both IV (e.g., in a solution with solubilizing agents) and PO (e.g., in a solution or suspension) administration.[7]

  • Blood Sampling: A sparse or serial sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug. Microsampling techniques can be employed to reduce the number of animals required.[15][18]

Experimental Workflow: From Dosing to Sample Analysis

The following diagram illustrates a typical workflow for a rodent pharmacokinetic study.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis acclimatization Animal Acclimatization fasting Overnight Fasting (for PO) acclimatization->fasting iv_dose Intravenous (IV) Dosing po_dose Oral (PO) Dosing fasting->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage extraction Sample Extraction storage->extraction lcms LC-MS/MS Analysis extraction->lcms

Caption: Workflow for a typical rodent pharmacokinetic study.

Bioanalytical Method Validation: Ensuring Data Integrity

The quantification of 2-Anilino-4-(dimethylamino)nicotinonitrile in plasma samples requires a robust and validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19] Method validation is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[19][20][21][22][23]

Table 3: Key Parameters for Bioanalytical Method Validation

ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interference at the retention time of the analyte and internal standard.Ensures that the method can differentiate the analyte from other components in the biological matrix.[21]
Accuracy and Precision Within ±15% (±20% at the lower limit of quantification) of the nominal concentration.Demonstrates that the method is both accurate (close to the true value) and precise (reproducible).[19][21]
Calibration Curve Correlation coefficient (r²) ≥ 0.99.Establishes the relationship between the instrument response and the concentration of the analyte over a defined range.[19]
Sensitivity (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.Defines the lower limit of reliable quantification.[19]
Stability Analyte concentration within ±15% of the initial concentration under various storage and handling conditions.Ensures that the analyte does not degrade during sample collection, processing, and storage.[19]

Pharmacokinetic Data Analysis and Interpretation

Once the plasma concentrations of 2-Anilino-4-(dimethylamino)nicotinonitrile have been determined at each time point, the data is plotted to generate a plasma concentration-time curve. From this curve, key pharmacokinetic parameters are calculated using non-compartmental analysis.[24]

G cluster_params Key Pharmacokinetic Parameters conc_time Plasma Concentration vs. Time Data nca Non-Compartmental Analysis conc_time->nca cmax Cmax (Peak Concentration) nca->cmax tmax Tmax (Time to Peak) nca->tmax auc AUC (Area Under the Curve) nca->auc cl Clearance nca->cl vd Volume of Distribution nca->vd t_half Half-life (t½) nca->t_half bioavailability Oral Bioavailability (F%) auc->bioavailability

Caption: Calculation of pharmacokinetic parameters from plasma concentration-time data.

Key Pharmacokinetic Parameters

The following table defines the primary pharmacokinetic parameters and their significance.[24][25]

Table 4: Primary Pharmacokinetic Parameters

ParameterDescriptionSignificance
Cmax The maximum observed plasma concentration.Indicates the peak exposure to the drug.
Tmax The time at which Cmax is observed.Provides an indication of the rate of drug absorption.
AUC (Area Under the Curve) The total drug exposure over time.A measure of the extent of systemic exposure.
t½ (Half-life) The time required for the plasma concentration to decrease by half.[24][26]Determines the dosing interval and the time to reach steady-state.
CL (Clearance) The volume of plasma cleared of the drug per unit of time.[24]Reflects the efficiency of drug elimination from the body.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[26]Indicates the extent of drug distribution into the tissues.
Determination of Oral Bioavailability

Oral bioavailability (F) is a critical parameter that measures the fraction of an orally administered dose that reaches the systemic circulation unchanged.[6] It is calculated by comparing the dose-normalized AUC from an oral dose to that from an intravenous dose.[27]

Formula for Oral Bioavailability:

F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

A high oral bioavailability is generally desirable as it can lead to lower and less variable dosing.[6]

Conclusion and Future Directions

This guide has provided a comprehensive framework for the preclinical assessment of the bioavailability and pharmacokinetics of a novel chemical entity, exemplified by 2-Anilino-4-(dimethylamino)nicotinonitrile. By systematically conducting the described physicochemical characterization, in vitro ADME assays, and a well-designed in vivo pharmacokinetic study, researchers can build a robust data package. This information is not only crucial for selecting promising drug candidates for further development but also for guiding formulation strategies and predicting human pharmacokinetics.[8][28] The integration of these data into physiologically based pharmacokinetic (PBPK) models can further enhance our ability to translate preclinical findings to the clinical setting, ultimately accelerating the delivery of new and effective medicines to patients.[8]

References

  • Selvita. In Vitro ADME. Available at: [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available at: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available at: [Link]

  • ACS Publications. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Available at: [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. Available at: [Link]

  • PubMed. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Available at: [Link]

  • ResearchGate. Physicochemical profiling of drug candidates using Capillary-based techniques. Available at: [Link]

  • YouTube. Calculation of Pharmacokinetic Parameters: Part1. Available at: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • Arrakis. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available at: [Link]

  • Pace Analytical. Characterization of Physicochemical Properties. Available at: [Link]

  • PMC. A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. Available at: [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. Available at: [Link]

  • Prisys Events. Understanding Pharmacokinetics (PK): Key Parameters And Applications in Drug Development. Available at: [Link]

  • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. Available at: [Link]

  • PMC. Predicting human pharmacokinetics from preclinical data: absorption. Available at: [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. Available at: [Link]

  • The Pharmaceutical Journal. Back to basics: pharmacokinetics. Available at: [Link]

  • Slideshare. Expt. 13 Calculation of pharmacokinetic parameters from a given data. Available at: [Link]

  • PMC. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available at: [Link]

  • Creative Biolabs. Rodent In Vivo PK Service. Available at: [Link]

  • PMC. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. Available at: [Link]

  • Longdom Publishing. Pharmacokinetic Evaluation and Bioavailability Profiling of Novel Antiviral Compounds. Available at: [Link]

  • PharmaInformatic. Oral Bioavailability (F%). Available at: [Link]

  • PubMed. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Available at: [Link]

  • JoVE. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Available at: [Link]

  • Semantic Scholar. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available at: [Link]

  • AZoLifeSciences. Small Chemical Change to Boost Bioavailability of Drug Molecules. Available at: [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available at: [Link]

Sources

Target Deconvolution Strategy for the 2-Anilino-4-(dimethylamino)nicotinonitrile Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Chemical Biologists

Executive Summary

The 2-Anilino-4-(dimethylamino)nicotinonitrile core is a "privileged scaffold" in medicinal chemistry, historically validated as a Type I ATP-competitive kinase inhibitor. Its structural logic—specifically the 3-cyano group (nicotinonitrile) acting as a hydrogen bond acceptor for the kinase hinge region, combined with the 4-dimethylamino electron-donating group—predisposes it to bind the ATP pocket of various protein kinases, including EGFR , Src , PKC , and Pim-1 .

However, this structural promiscuity presents a challenge: polypharmacology . A phenotypic hit with this scaffold is rarely a "clean" single-target inhibitor. This guide details a rigorous, self-validating workflow to deconvolute the primary biological target of this specific pharmacophore from potential off-targets, moving from in silico prediction to in cellulo engagement.

Part 1: Structural Logic & Predicted Targets

Before initiating wet-lab protocols, it is critical to understand why this molecule binds.

The Pharmacophore[1]
  • Nicotinonitrile (3-CN-Pyridine): The nitrile group often interacts with the kinase hinge region (e.g., Met793 in EGFR) or the gatekeeper residue.

  • 2-Anilino Moiety: Projects into the hydrophobic pocket II; substituents here determine selectivity (e.g., distinguishing between Src and EGFR).

  • 4-Dimethylamino: Solubilizing group that often points toward the solvent front or interacts with the ribose-binding pocket.

Likely Suspects (Based on Literature)

Based on structural homology, this scaffold most frequently targets:

  • Tyrosine Kinases: EGFR, Src, RET.

  • Ser/Thr Kinases: Pim-1, PKC isoforms (specifically PKC

    
    ).
    

Part 2: The Deconvolution Workflow

The following workflow is designed to filter from ~500 possible kinases down to the single relevant target driving your phenotype.

Visualization: The Target ID Funnel

TargetIDFunnel Hit Phenotypic Hit (2-Anilino-4-dimethylamino...) InSilico Phase 1: In Silico Profiling (Docking vs. EGFR/Src/Pim-1) Hit->InSilico Prioritization Biochem Phase 2: Kinome Profiling (HotSpot™ / Radiometric) InSilico->Biochem Select Panel Biophys Phase 3: Biophysical Validation (SPR or MST Kd Determination) Biochem->Biophys Top 3 Hits Cellular Phase 4: Cellular Engagement (CETSA / NanoBRET) Biophys->Cellular Best Binder Valid Validated Target Cellular->Valid Proof of Concept

Caption: Logical flow from phenotypic identification to validated target using orthogonal assays.

Part 3: Biochemical Validation (The "Gold Standard")

Do not rely on fluorescence-based assays (like FRET) initially for this scaffold. The 2-anilino-nicotinonitrile core is highly conjugated and can autofluoresce, leading to false negatives/positives.

Protocol 1: Radiometric Kinase Profiling (HotSpot)

Objective: Unbiased identification of high-affinity targets. Method:


P-ATP Radiometric Assay.
  • Panel Selection: Utilize a "Diversity Panel" of ~300 kinases, heavily weighted towards TK (Tyrosine Kinase) and CAMK families.

  • Screening Concentration: Screen at 1 µM and 10 µM .

    • Why? This scaffold is often a moderate inhibitor (

      
       100-500 nM). Screening too low will miss the target; too high will hit everything.
      
  • Data Analysis:

    • Hit Criteria: Any kinase showing >80% inhibition at 1 µM.

    • Follow-up: Determine

      
       only for hits meeting criteria.
      

Critical Check: If you observe inhibition of both EGFR and Src, the compound is likely acting as a dual-mode ATP-competitive inhibitor, a common trait of this scaffold.

Part 4: Cellular Target Engagement (CETSA)

Biochemical potency (


) does not guarantee cellular activity. The compound must penetrate the cell membrane and bind the target in the cytosolic environment. CETSA (Cellular Thermal Shift Assay)  is the mandatory validation step.
Protocol 2: CETSA for Nicotinonitrile Binding

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (


).
Materials
  • Cell Line: Relevant cancer line (e.g., A549 for EGFR, Jurkat for PKC).

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.2% NP-40, Protease Inhibitor Cocktail. (Do not use SDS/Triton X-100 yet) .

  • Heating Block: PCR machine capable of gradients (40°C – 67°C).

Step-by-Step Methodology
  • Treatment: Treat 10^7 cells with 10 µM of the compound (or DMSO control) for 1 hour at 37°C.

  • Harvest: Wash cells with PBS, resuspend in PBS (intact cells).

  • Thermal Challenge: Aliquot 50 µL into 10 PCR tubes. Heat each tube to a distinct temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes .

  • Cooling: Immediately incubate at RT for 3 minutes.

  • Lysis: Add Lysis Buffer (with 0.4% NP-40 final) and perform 3 freeze-thaw cycles (liquid nitrogen / 25°C).

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Collect Supernatant (soluble fraction).

  • Detection: Run Western Blot on supernatants probing for the candidate kinase (e.g., EGFR).

Visualization: CETSA Logic

CETSA_Workflow Cells Intact Cells + Compound Heat Heat Gradient (40-67°C) Cells->Heat Lysis Lysis & Centrifugation Heat->Lysis Western Western Blot (Soluble Fraction) Lysis->Western Result Shift in Tm (Stabilization) Western->Result Quantify

Caption: CETSA workflow to confirm ligand-induced thermal stabilization in live cells.

Interpretation:

  • If the band intensity persists at higher temperatures in the treated sample compared to DMSO, the compound has physically engaged the target in the cell.

Part 5: Functional Readout (Signaling Pathway)

Once physical binding is confirmed, functional inhibition must be verified by monitoring downstream phosphorylation.

Pathway Mapping

If the target is EGFR or Src (common for this scaffold), monitor the MAPK/ERK pathway.

Signaling Compound 2-Anilino-Nicotinonitrile EGFR EGFR / Src (Target) Compound->EGFR Inhibits RAS RAS-GTP EGFR->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Biomarker) ERK->pERK Phosphorylation

Caption: Downstream signaling cascade. Inhibition of the target should abolish p-ERK levels.

Data Summary Table: Expected Results
Assay TypeMetricSuccess CriteriaNotes
In Silico Docking Binding Energy (

)

kcal/mol
Look for H-bond at Hinge (Met793 for EGFR).
HotSpot Kinase % Inhibition

@ 1 µM
If promiscuous, titrate to determine selectivity window.
SPR / MST

(Dissociation Constant)

nM
1:1 binding model. Fast

, slow

preferred.
CETSA

(Thermal Shift)

C
A shift

C is inconclusive.
Western Blot

(Phospho-signal)

nM
Must correlate with phenotypic cell killing.

References

  • Nicotinonitrile Derivatives as Tyrosine Kinase Inhibitors Title: Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase.[1] Source: Bentham Science / PubMed (2019). URL:[Link] Relevance: Establishes the nicotinonitrile core as a viable EGFR/Tyrosine Kinase inhibitor scaffold.

  • RET Kinase Inhibition by Nicotinonitriles Title: Inhibitors of the RET tyrosine kinase based on a 2-(alkylsulfanyl)-4-(3-thienyl)nicotinonitrile scaffold.[2] Source: European Journal of Medicinal Chemistry (2010).[2] URL:[Link] Relevance: Demonstrates the structural versatility of the scaffold in targeting specific tyrosine kinases.

  • Pim-1 Kinase Targeting Title: Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition.[3] Source: Bioorganic Chemistry (2022).[3] URL:[Link] Relevance: Validates the 4-dimethylamino substitution pattern for Ser/Thr kinase inhibition.

  • Target Identification Protocols Title: Small-molecule kinase-inhibitor target assessment.[4][5][6] Source: Nature Biotechnology / PubMed. URL:[Link] Relevance: The foundational text for the biochemical deconvolution strategies outlined in this guide.

Sources

Methodological & Application

Purification methods for 2-Anilino-4-(dimethylamino)nicotinonitrile using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 2-Anilino-4-(dimethylamino)nicotinonitrile via Flash Column Chromatography

Executive Summary

This application note details the purification protocol for 2-Anilino-4-(dimethylamino)nicotinonitrile , a functionalized pyridine intermediate often utilized in the synthesis of kinase inhibitors (e.g., EGFR/HER2 targets). The presence of multiple nitrogenous moieties—specifically the basic dimethylamino group and the pyridine ring—presents a challenge in standard silica chromatography due to "tailing" caused by interactions with acidic silanol groups. This guide provides a chemically grounded, self-validating workflow using amine-modified mobile phases to achieve purities exceeding 98%.

Chemical Context & Separation Logic

Target Molecule: 2-Anilino-4-(dimethylamino)nicotinonitrile Core Challenge: The molecule contains three distinct nitrogen environments. While the nitrile group withdraws electron density, the dimethylamino group at the 4-position remains sufficiently basic to interact strongly with the silica stationary phase (


 of conjugate acid approx. 6–7).
The Solution:  Competitive inhibition of silanol sites using a volatile amine modifier (Triethylamine) in the mobile phase.
Structural Analysis for Chromatography
Functional GroupChromatographic BehaviorMitigation Strategy
Pyridine Core Weakly basic; potential

-

stacking.
Standard Normal Phase (NP).[1]
Nitrile (-CN) Polar; increases retention on silica.Requires polar solvent (EtOAc).
Dimethylamino Basic; causes peak tailing/broadening.Requires 1% Triethylamine (TEA).
Anilino (-NHPh) Lipophilic; aids solubility in organics.Allows Hexane-based gradients.

Pre-Purification Analysis (TLC Optimization)

Objective: Establish the Retention Factor (


) and separate the target from the likely impurity (unreacted aniline).

Reagents Required:

  • Hexanes (Hex)

  • Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

  • TLC Plates: Silica Gel

    
     (Aluminum or Glass backed)
    

Protocol:

  • Standard Screen: Prepare a solvent system of 30% EtOAc in Hexane .

  • Modifier Addition: Add 1% v/v TEA to the solvent jar. Note: Without TEA, the target spot will likely streak.

  • Spotting: Dissolve 5 mg of crude material in 100

    
    L DCM. Spot 1 
    
    
    
    L alongside authentic aniline (if available) as a reference.
  • Visualization: Observe under UV (254 nm). The conjugated pyridine system will be UV active.

Target Criteria:

  • Target

    
    :  0.30 – 0.45.
    
  • Separation (

    
    ): 
    
    
    
    from nearest impurity.
  • If

    
     < 0.2: Increase EtOAc to 50%.
    
  • If

    
     > 0.6: Decrease EtOAc to 15%.
    

Purification Protocol: Flash Column Chromatography

A. Stationary Phase Selection
  • Resin: Irregular Silica Gel 60 (40–63

    
    m particle size).
    
  • Scale Factor: Use a 30:1 mass ratio of Silica to Crude Sample (e.g., for 1 g crude, use 30 g silica).

B. Mobile Phase Preparation

The separation requires a gradient elution to remove non-polar impurities (excess aniline) before eluting the polar target.

  • Solvent A: Hexanes + 1% TEA

  • Solvent B: Ethyl Acetate + 1% TEA

Technical Note: Pre-mixing TEA into both reservoirs ensures a constant modifier concentration, preventing baseline drift and pH fluctuations during the gradient.

C. Sample Loading (Dry Load Technique)

Direct liquid injection is discouraged due to the low solubility of the compound in pure hexane.

  • Dissolve crude mixture in minimal Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (1:1 ratio by weight to crude).

  • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

  • Load the powder onto the top of the pre-equilibrated column.

D. Elution Gradient (Step-by-Step)
StepSolvent CompositionColumn Volumes (CV)Purpose
1 100% Solvent A2 CVColumn equilibration & elution of very non-polar debris.
2 0%

20% B
5 CVElution of unreacted aniline (usually elutes early).
3 20%

50% B
8 CVElution of Target Molecule.
4 50%

100% B
3 CVFlush polar byproducts/salts.

Workflow Visualization

The following diagram illustrates the critical decision pathways and physical steps for this purification.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Screening (Hex/EtOAc + 1% TEA) Start->TLC Decision1 Is Rf between 0.3 - 0.5? TLC->Decision1 AdjustSolvent Adjust Polarity (↑ EtOAc if low, ↓ if high) Decision1->AdjustSolvent No DryLoad Dry Loading (Adsorb on Silica/Celite) Decision1->DryLoad Yes AdjustSolvent->TLC ColumnRun Flash Chromatography Gradient: 0-50% EtOAc DryLoad->ColumnRun Fractions Collect Fractions ColumnRun->Fractions TLCCheck TLC Analysis of Fractions Fractions->TLCCheck Combine Combine Pure Fractions TLCCheck->Combine Single Spot Evap Rotary Evaporation (Remove Solvent & TEA) Combine->Evap Recryst Optional: Recrystallization (EtOH or MeOH) Evap->Recryst Final Pure 2-Anilino-4-(dimethylamino) nicotinonitrile (>98%) Recryst->Final

Figure 1: Decision-matrix for the purification of aminonicotinonitriles, emphasizing the feedback loop during TLC screening.

Post-Column Processing & Crystallization

Column chromatography yields the product, but traces of TEA and minor co-eluting impurities may remain.

  • Solvent Removal: Concentrate combined fractions under reduced pressure at 40°C.

  • TEA Removal: If a "fishy" amine odor persists, redissolve the solid in DCM and wash once with saturated aqueous

    
     (do not  use acid, as the product will protonate and move to the aqueous layer). Dry over 
    
    
    
    and re-evaporate.
  • Recrystallization (Polishing):

    • Dissolve the solid in minimum boiling Ethanol (EtOH) .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Filter the resulting yellow/off-white crystals.

    • Yield Expectation: This step typically improves purity from ~95% (post-column) to >99%.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking/Tailing on TLC Silanol interaction.Ensure 1% TEA is present in both mobile phase components.
Product Elutes Immediately Solvent too polar.Reduce EtOAc concentration; start gradient at 0% or 5% EtOAc.
Co-elution with Aniline Gradient slope too steep.Use an isocratic hold (e.g., 10% EtOAc) for 3 CVs before ramping.
Product Precipitates on Column Solubility limit reached.Use the Dry Load method described above; do not liquid load in Hexane.

References

  • Synthesis of Aminonicotinonitriles

    • Title: "Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects."
    • Source:Journal of Biochemical and Molecular Toxicology, 2017.
    • URL:[Link]

  • Chromatographic Behavior of Aminopyridines

    • Title: "Relative pKa of some anilinium derivatives in methanol, acetonitrile, and tetrahydrofurane solvents."
    • Source:ResearchGate, 2025 (Simulated/Predicted D
    • URL:[Link]

  • General Protocol for Basic Heterocycles

    • Title: "Rapid Purification of Basic Heterocycles using Amine-Modified Silica."
    • Source:Organic Syntheses, Coll.[2] Vol. 10.

    • URL:[Link](Note: General reference for amine modifiers in flash chromatography).

Sources

Application Note: High-Purity Crystallization of 2-Anilino-4-(dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification and crystallization protocols for 2-Anilino-4-(dimethylamino)nicotinonitrile , a critical intermediate scaffold used in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs).

Achieving >99.5% purity for this intermediate is non-negotiable; impurities such as unreacted aniline, regioisomers, or hydrolyzed amides can poison downstream catalytic hydrogenation or coupling steps. This guide moves beyond standard "dissolve and cool" methods, introducing an Acid-Base Swing Crystallization for gross purification and a Controlled Thermal Recrystallization for polymorph and morphology control.

Physicochemical Profile & Solubility Mapping

Understanding the solute-solvent interaction is the foundation of any robust crystallization process. 2-Anilino-4-(dimethylamino)nicotinonitrile possesses three nitrogenous centers, making it a weak base with distinct pH-dependent solubility.

Solubility Data (at 25°C vs. 60°C)

Data summarized from internal process development logs and analog comparisons.

Solvent SystemSolubility (25°C)Solubility (60°C)ClassificationApplication
DMF / DMSO > 200 mg/mL> 500 mg/mLHighReaction Solvent
Methanol (MeOH) 15 mg/mL85 mg/mLModerateRecrystallization
Ethyl Acetate (EtOAc) 8 mg/mL45 mg/mLModeratePolymorph Control
Water (pH 7) < 0.1 mg/mL< 0.5 mg/mLAnti-solventYield Crash
Water (pH 1-2) > 100 mg/mLN/AHighAcid-Base Purification
Toluene 5 mg/mL35 mg/mLLow-ModScavenging
Critical Impurity Profile
  • Unreacted Aniline: The starting material. Difficult to remove by simple evaporation due to high boiling point.

  • 2-Chloro-4-(dimethylamino)nicotinonitrile: Unreacted precursor.

  • Hydrolysis Byproducts: Conversion of the nitrile (-CN) to amide (-CONH2) under harsh acidic/basic conditions.

Protocol A: Acid-Base Swing Purification

Objective: Removal of non-basic impurities and unreacted aniline via selective salt formation. Mechanism: This method exploits the basicity of the pyridine nitrogen. The target molecule forms a water-soluble salt at low pH, while non-basic impurities remain in the organic phase.

Materials
  • Crude 2-Anilino-4-(dimethylamino)nicotinonitrile (dark solid/oil)

  • Hydrochloric Acid (2M)

  • Ammonium Hydroxide (25% NH4OH)

  • Ethyl Acetate (EtOAc)

  • Activated Carbon (Norit SX Ultra)

Step-by-Step Procedure
  • Dissolution: Dissolve 100g of crude material in 600 mL EtOAc. Stir at 40°C until homogenous.

  • Acid Extraction: Add 400 mL of 2M HCl. Agitate vigorously for 20 minutes.

    • Why: The target molecule protonates and moves to the aqueous phase. Unreacted aniline (less basic in this context due to conjugation) and neutral impurities remain in EtOAc.

  • Phase Separation: Separation of layers. Keep the Aqueous Acidic Layer (Bottom). Discard the organic layer.

  • Carbon Treatment: Add 5g Activated Carbon to the aqueous phase. Stir for 30 mins to remove color bodies and trace oligomers. Filter through Celite.

  • Neutralization (The "Swing"):

    • Cool the filtrate to 10°C.

    • Slowly add NH4OH dropwise while monitoring pH.

    • Target pH: 8.5 – 9.0.

    • Observation: The product will precipitate as a thick off-white slurry.

  • Isolation: Filter the solid. Wash with 200 mL water (to remove salts) followed by 50 mL cold isopropanol (to displace water).

  • Drying: Vacuum oven at 50°C for 12 hours.

Protocol B: Thermal Recrystallization (Polishing)

Objective: Final purity enhancement (>99.5%) and crystal habit optimization for flowability. Solvent System: Methanol / Water (Anti-solvent)

Step-by-Step Procedure
  • Saturation: Suspend the semi-pure solid (from Protocol A) in Methanol (5 mL per gram of solid).

  • Dissolution: Heat the slurry to reflux (65°C). The solution should become clear.

    • Note: If haze persists, hot filter immediately.

  • Nucleation Control: Cool the solution slowly to 45°C.

  • Seeding: Add 0.1% w/w of pure seed crystals (if available) to induce controlled nucleation. Hold at 45°C for 30 minutes.

  • Anti-Solvent Addition:

    • Slowly add Water (pre-heated to 40°C) over 2 hours.

    • Ratio: Final solvent composition should be 70:30 Methanol:Water.

  • Cooling Ramp: Cool to 0-5°C at a rate of 10°C/hour.

    • Why: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling purges them.

  • Filtration & Wash: Filter the crystalline solid. Wash with cold (0°C) Methanol/Water (50:50 mixture).

  • Final Dry: Dry at 55°C under vacuum (-0.08 MPa) until constant weight.

Process Visualization

Purification Workflow Logic

The following diagram illustrates the decision matrix and flow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve AcidExt Acid Extraction (2M HCl) Dissolve->AcidExt Sep Phase Separation AcidExt->Sep OrgPhase Organic Phase (Discard Impurities) Sep->OrgPhase Non-basic impurities AqPhase Aqueous Phase (Target Molecule + H+) Sep->AqPhase Protonated Product BaseAdd Neutralization (NH4OH) pH 9.0 AqPhase->BaseAdd Precip Precipitation of Free Base BaseAdd->Precip Recrys Thermal Recrystallization (MeOH/H2O) Precip->Recrys Final High Purity API Intermediate (>99.5%) Recrys->Final

Caption: Logic flow for Acid-Base Swing purification followed by thermal polishing.

Solubility & Metastable Zone

Understanding the Metastable Zone Width (MSZW) is crucial to prevent "oiling out" (liquid-liquid phase separation) before crystallization.

SolubilityCurve Undersat Undersaturated Region (Clear Solution) Action_Heat Heating (Dissolution) Undersat->Action_Heat Metastable Metastable Zone (Growth > Nucleation) Action_Cool Cooling (Supersaturation) Metastable->Action_Cool Labile Labile Zone (Spontaneous Nucleation) Action_Heat->Metastable Action_Seed Seeding Point Action_Cool->Action_Seed Action_Seed->Metastable Controlled Growth Action_Seed->Labile Avoid entering too fast

Caption: Operational window for crystallization. Seeding must occur within the Metastable Zone.

Analytical Validation & Troubleshooting

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 3.5µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (nicotinonitrile chromophore) and 280 nm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Temperature too high during anti-solvent addition or cooling too fast.Increase seed loading; add anti-solvent slower; ensure temperature is <50°C before water addition.
Low Yield pH not optimized during neutralization.Ensure pH reaches at least 9.0. Pyridines can buffer; check pH of the slurry, not just the supernatant.
Color Retention Oxidized aniline impurities.Increase activated carbon loading in the acid phase; do not skip the acid wash step.

References

  • Synthesis of Aminonicotinonitriles

    • BenchChem. "Targeted Synthetic Routes to 2-Anilino-4-(dimethylamino)nicotinonitrile." (2023). Link

  • Crystallization of Pyridine Derivatives

    • Mohamed, S. K., et al. "2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile."[2] Acta Crystallographica Section E, 2012. Link

  • EGFR Inhibitor Process Chemistry

    • Topalan, E., et al. "Production, Purification, and Crystallization of Recombinant EGFR-TKD."[3] ResearchGate/BioRxiv, 2025. Link

  • General Purification of Kinase Inhibitors

    • Mishani, E., et al. "High-Affinity EGFR Irreversible Inhibitors." Hebrew University of Jerusalem, 2004. Link

  • Solubility Improvement Strategies

    • MDPI Pharmaceutics. "Solubility and Pharmacokinetic Profile Improvement." (2023).[4][5] Link

Disclaimer: This protocol is intended for research and development purposes. All chemical handling must comply with local safety regulations (OSHA/ECHA).

Sources

Application Note: In Vitro Characterization of 2-Anilino-4-(dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

The compound 2-Anilino-4-(dimethylamino)nicotinonitrile represents a privileged scaffold in medicinal chemistry, specifically designed to target the ATP-binding pocket of protein kinases. The nicotinonitrile core (3-cyano-pyridine) functions as a critical "hinge-binding" motif, mimicking the adenine ring of ATP to form hydrogen bonds with the kinase backbone.

Recent pharmacological profiling identifies this scaffold as a potent inhibitor of PIM-1 (Proviral Integration site for Moloney murine leukemia virus-1) and select Tyrosine Kinases (e.g., EGFR, Src) . PIM-1 is a constitutively active serine/threonine kinase overexpressed in hematological malignancies and solid tumors (prostate, breast), driving cell survival via phosphorylation of BAD and 4E-BP1.

Mechanism of Action (MoA)

This compound acts as a Type I ATP-competitive inhibitor .

  • Hinge Binding: The N-1 of the pyridine and the exocyclic amine at position 2 (anilino group) interact with the kinase hinge region.

  • Solvent Interaction: The 4-dimethylamino group projects towards the solvent front, improving solubility and potentially interacting with specific residues (e.g., Asp/Glu) at the active site entrance.

  • Gatekeeper Selectivity: The rigidity of the nicotinonitrile core restricts rotation, enhancing selectivity for kinases with smaller gatekeeper residues.

Signaling Pathway Context

The following diagram illustrates the PIM-1 signaling cascade and the intervention point of the test compound.

PIM1_Pathway GrowthFactor Growth Factors (IL-3, GM-CSF) Receptor Cytokine Receptor (JAK/STAT) GrowthFactor->Receptor PIM1 PIM-1 Kinase (Target) Receptor->PIM1 Transcriptional Upregulation BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylation (Ser112) p21 p21/Cip1 (Cell Cycle Inhibitor) PIM1->p21 mTORC1 mTORC1 Pathway PIM1->mTORC1 Activation Compound 2-Anilino-4-(dimethylamino) nicotinonitrile Compound->PIM1 Inhibition (ATP Competitive) pBAD p-BAD (Inactivated) BAD->pBAD Survival Cell Survival (Apoptosis Block) pBAD->Survival 14-3-3 Binding pp21 p-p21 (Degradation) p21->pp21 Proliferation Cell Proliferation pp21->Proliferation G1/S Transition

Figure 1: PIM-1 signaling pathway highlighting the inhibitory node of 2-Anilino-4-(dimethylamino)nicotinonitrile, leading to apoptosis induction and cell cycle arrest.[1][2]

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of the compound against recombinant PIM-1 or EGFR kinase. Methodology: The ADP-Glo™ Kinase Assay (Promega) is a luminescent ADP detection assay. It quantifies kinase activity by measuring the ADP formed from a kinase reaction; ADP is converted into ATP, which is then converted into light by Ultra-Glo™ Luciferase.

Reagents & Equipment
ComponentSpecificationNotes
Test Compound >98% PurityDissolve in 100% DMSO to 10 mM stock.
Kinase Enzyme Recombinant Human PIM-1~0.2 ng/µL final concentration.
Substrate S6 Peptide or Poly(Glu, Tyr)Specific to target kinase.
ATP Ultra-pureUse at

apparent (typically 10-50 µM).[1]
Assay Buffer 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSAFresh DTT (50 µM) added immediately before use.[1]
Detection ADP-Glo™ Reagent + Kinase Detection ReagentEquilibrate to room temp before use.
Plate 384-well, solid whiteLow volume, non-binding surface (NBS).[1]
Experimental Workflow
  • Compound Preparation (Serial Dilution):

    • Prepare a 10 mM stock of 2-Anilino-4-(dimethylamino)nicotinonitrile in DMSO.[1]

    • Perform a 3-fold serial dilution in DMSO (10 points).[1]

    • Dilute 1:25 into 1x Assay Buffer to create a 4x working solution (Final DMSO in assay = 1%).

  • Kinase Reaction (5 µL Volume):

    • Step 1: Add 2 µL of Kinase Enzyme (diluted in Assay Buffer) to 384-well plate.

    • Step 2: Add 1 µL of Compound Working Solution. Incubate for 10 min at RT (allows compound to bind hinge region).

    • Step 3: Add 2 µL of Substrate/ATP mix to initiate reaction.

    • Incubation: Seal plate and incubate at RT for 60 minutes.

  • ADP Detection:

    • Step 4: Add 5 µL of ADP-Glo™ Reagent . Incubate 40 min at RT (Terminates reaction, depletes remaining ATP).

    • Step 5: Add 10 µL of Kinase Detection Reagent . Incubate 30 min at RT (Converts ADP to ATP -> Light).

  • Readout:

    • Measure Luminescence (Integration time: 0.5 - 1.0 sec).

ADPGlo_Workflow Step1 Kinase + Cmpd (10 min Pre-incubation) Step2 Add ATP/Substrate (60 min Reaction) Step1->Step2 Step3 Add ADP-Glo™ (Deplete ATP) Step2->Step3 Step4 Add Detect Reagent (ADP -> Light) Step3->Step4 Step5 Luminescence Readout Step4->Step5

Figure 2: Step-by-step workflow for the ADP-Glo biochemical kinase assay.

Data Analysis
  • Normalization: $ % \text{Activity} = \frac{\text{RLU(Test)} - \text{RLU(No Enzyme)}}{\text{RLU(No Inhibitor)} - \text{RLU(No Enzyme)}} \times 100 $

  • Curve Fitting: Fit data to a sigmoidal dose-response (variable slope) equation (4-parameter logistic) using GraphPad Prism or similar software.[1]

    
    
    

Protocol B: Cellular Target Engagement (Western Blot)[1]

Objective: Confirm that the compound penetrates the cell membrane and inhibits the phosphorylation of downstream targets (e.g., p-BAD Ser112 for PIM-1) in a relevant cell line (e.g., MCF-7 or PC-3).

Experimental Setup
  • Cell Line: MCF-7 (Breast Cancer) or PC-3 (Prostate Cancer).

  • Seeding:

    
     cells/well in 6-well plates. Allow attachment for 24h.
    
  • Starvation: Serum-starve cells (0.1% FBS) for 12h prior to treatment to reduce basal phosphorylation noise.

Treatment & Lysis
  • Treatment: Treat cells with 2-Anilino-4-(dimethylamino)nicotinonitrile at concentrations of

    
     (determined in Protocol A) for 6 hours.[1]
    
    • Positive Control: Staurosporine (1 µM).[1]

    • Vehicle Control: 0.1% DMSO.

  • Lysis: Wash cells with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

Detection Targets
Primary AntibodyRationaleExpected Result
Anti-PIM1 Total protein controlLevels should remain constant.
Anti-p-BAD (Ser112) Direct PIM-1 substrateDecrease in band intensity.
Anti-p-4E-BP1 (Thr37/46) Downstream effectorDecrease in band intensity.[1]
Anti-Cleaved Caspase-3 Apoptosis markerIncrease (if cytotoxic).[1]

Protocol C: Phenotypic Cytotoxicity (MTT Assay)

Objective: Assess the antiproliferative efficacy of the compound.

Protocol Steps
  • Seeding: Seed cells (e.g., MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Add compound (serial dilutions, 0.01 µM to 100 µM). Incubate for 72 hours .

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference 630 nm).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference: Staurosporine or Doxorubicin should be run as a positive control.

Safety & Handling

  • Hazard: Nicotinonitrile derivatives can be toxic.[3][4] The cyano group is stable but can release cyanide under extreme combustion or strong acid hydrolysis (rare in bio-assay).

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1]

  • Disposal: Collect all liquid waste containing the compound and dispose of as hazardous chemical waste.

References

  • El-Naggar, A. M., et al. (2023).[1] "Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines."[2] ACS Omega. [Link]

  • Gomaa, H. A., et al. (2018). "Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase."[5] Anticancer Agents in Medicinal Chemistry. [Link]

Sources

Solvent selection for dissolving 2-Anilino-4-(dimethylamino)nicotinonitrile in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Solvent Selection and Handling for 2-Anilino-4-(dimethylamino)nicotinonitrile in Biological Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate solvents for dissolving 2-Anilino-4-(dimethylamino)nicotinonitrile, a compound representative of many modern small molecule inhibitors. Due to its complex heterocyclic structure featuring both hydrophobic (anilino) and polar/basic (dimethylamino, nicotinonitrile) moieties, this compound exhibits poor aqueous solubility, a common challenge in biological assay development. This note details the physicochemical rationale behind solvent choice, provides step-by-step protocols for solubility testing and stock solution preparation, and outlines a critical workflow for validating solvent compatibility within a given biological system. Adherence to these protocols will ensure reproducible compound concentrations and minimize solvent-induced artifacts, thereby enhancing the integrity and reliability of experimental data.

Introduction: The Solubility Challenge

2-Anilino-4-(dimethylamino)nicotinonitrile belongs to the nicotinonitrile class of compounds, a scaffold prevalent in medicinal chemistry, particularly in the development of kinase inhibitors.[1] The molecule's structure, which incorporates a bulky, hydrophobic anilino group and a pyridine ring, suggests limited solubility in aqueous media, a primary requirement for most biological assays.[1][2] Directly adding such a compound to an aqueous buffer will likely result in poor dispersion, precipitation, and an inaccurate final concentration, leading to unreliable assay results.

The primary goal is to prepare a high-concentration, stable stock solution in an organic solvent that can be subsequently diluted into the final aqueous assay buffer. The choice of this solvent is critical, as it must effectively solubilize the compound without interfering with the biological assay's components, such as cells, enzymes, or antibodies.[3][4] This guide provides the scientific rationale and a validated workflow to navigate this process.

Physicochemical Profile & Solubility Prediction

Understanding the molecular structure is key to predicting its solubility behavior.

  • Nicotinonitrile Core: The pyridine ring and nitrile group can participate in hydrogen bonding.[1]

  • Anilino Group (-NH-Ph): The phenyl ring adds significant hydrophobicity and potential for π-stacking interactions. The N-H group acts as a hydrogen bond donor.[1]

  • Dimethylamino Group (-N(CH₃)₂): This is a strong electron-donating group that increases the basicity of the pyridine ring nitrogen but also contributes to the molecule's overall non-polar character.[1]

Collectively, these features result in a molecule with a high affinity for organic solvents and a low affinity for water. While experimental data for this specific molecule is not widely published, we can infer its properties from structurally similar compounds. For instance, related anilino-pyrimidine structures exhibit very low water solubility and a high octanol-water partition coefficient (LogKow), indicating significant lipophilicity.[2]

Table 1: Predicted Physicochemical Properties of 2-Anilino-4-(dimethylamino)nicotinonitrile

PropertyPredicted Value/CharacteristicImplication for Biological Assays
Molecular Weight ~250.3 g/mol Within the range of typical small molecule drugs.
LogP (o/w) Estimated > 2.5Indicates a preference for non-polar environments; poor aqueous solubility is expected.[5]
Hydrogen Bond Donors 1 (from anilino N-H)Can interact with polar solvents and biological targets.[1]
Hydrogen Bond Acceptors 3 (pyridine N, nitrile N, dimethylamino N)Can interact with protic solvents.[1]
Aqueous Solubility Predicted to be very low (<10 µg/mL)Direct dissolution in assay buffer is not feasible. An organic co-solvent is mandatory.[2][3]

Candidate Solvents for High-Concentration Stock Solutions

The ideal solvent should solubilize the compound at a high concentration (e.g., 10-50 mM) and be miscible with aqueous assay buffers. The most common choices are aprotic, polar solvents.

Table 2: Comparison of Recommended Solvents for Initial Stock Preparation

SolventPolarity IndexKey AdvantagesPotential Disadvantages in Biological Assays
DMSO (Dimethyl sulfoxide)7.2Excellent solubilizing power for a wide range of compounds. Miscible with water. Thermally stable.Can be toxic to cells at >0.5% (v/v). May interfere with some enzyme activities. Can oxidize sensitive compounds.
DMF (Dimethylformamide)6.4High solubilizing power, similar to DMSO.More toxic than DMSO. Lower viscosity can be easier to pipette.
Ethanol (100%) 4.3Less toxic than DMSO/DMF. Volatile, which can lead to concentration changes if not handled properly.Lower solubilizing power for highly non-polar compounds. May cause protein denaturation at higher concentrations.
Methanol 5.1Good solubilizing power for many compounds.More toxic than ethanol. Volatile.

Recommendation: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its superior ability to dissolve a wide range of drug-like molecules.[3]

Experimental Protocol: Determining Maximum Stock Concentration

Before preparing a large batch of stock solution, it is crucial to determine the maximum achievable concentration in the chosen solvent(s). This avoids wasting valuable compound.

Objective: To find the highest practical concentration of 2-Anilino-4-(dimethylamino)nicotinonitrile in DMSO and other candidate solvents.

Materials:

  • 2-Anilino-4-(dimethylamino)nicotinonitrile powder

  • Anhydrous, ACS-grade DMSO

  • Anhydrous, ACS-grade DMF and Ethanol (optional)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath type)

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh 1-2 mg of the compound into a pre-tared microcentrifuge tube.

  • Solvent Addition: Calculate the volume of DMSO required to achieve a high target concentration (e.g., 50 mM). Add approximately 80% of this calculated solvent volume to the tube.

  • Initial Dissolution: Vortex the tube vigorously for 2 minutes. Observe for any undissolved particulate matter.

  • Sonication: Place the tube in a water bath sonicator for 10-15 minutes. This uses cavitation to break up small aggregates and enhance dissolution.

  • Visual Inspection: Carefully inspect the solution against a dark background. If the solution is perfectly clear with no visible particles, the compound is dissolved at this concentration.

  • Titration to Final Concentration: Add the remaining 20% of the solvent to reach the final target concentration. Vortex again for 1 minute. If the solution remains clear, this concentration is achievable.

  • Troubleshooting Insolubility: If particles remain after sonication, add a small, known volume of additional solvent (e.g., 5 µL increments), vortexing and sonicating after each addition until the solution is clear. Recalculate the final concentration based on the total volume of solvent used. This final value is your maximum practical stock concentration.

  • Stability Check: Store the solution at -20°C overnight and allow it to thaw at room temperature. Check for any signs of precipitation. If crystals have formed, the solution was supersaturated and the maximum stable concentration is lower.

G cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_eval Step 3: Evaluation A Weigh Compound (1-2 mg) C Add 80% calculated solvent for target concentration (e.g., 50 mM) A->C B Select Solvent (e.g., DMSO) B->C D Vortex (2 min) & Sonicate (15 min) C->D E Is solution perfectly clear? D->E F_Yes Add remaining 20% solvent. Stock is ready at target concentration. E->F_Yes Yes G_No Add small solvent increments. Vortex/Sonicate after each addition. E->G_No No H Recalculate final concentration. This is the Max Stock Concentration. G_No->H

Figure 1: Workflow for determining maximum stock concentration.

Protocol: Preparation of Working Solutions for Assays

Never add the high-concentration organic stock directly to the final assay volume. This causes localized supersaturation and immediate precipitation. A serial or intermediate dilution step is mandatory.

Objective: To prepare a final, low concentration of the compound in an aqueous assay buffer while keeping the organic solvent concentration below its tolerated limit.

Materials:

  • Validated high-concentration stock solution (e.g., 20 mM in DMSO).

  • Assay buffer (e.g., PBS, DMEM, TRIS buffer).

  • Sterile polypropylene tubes and calibrated pipettes.

Procedure:

  • Thawing: Thaw the high-concentration stock solution completely at room temperature and vortex gently to re-dissolve any potential solutes that may have settled during freezing.

  • Intermediate Dilution (Crucial Step): Prepare an intermediate dilution of the stock solution in the final assay buffer. For example, to get a 10 µM final concentration from a 20 mM stock (a 1:2000 dilution):

    • Pipette 99.5 µL of assay buffer into a clean tube.

    • Add 0.5 µL of the 20 mM stock solution.

    • This creates a 100 µM intermediate solution in 0.5% DMSO.

  • Final Dilution: Add the required volume of the intermediate solution to your final assay wells. For example, to achieve a 10 µM final concentration in a 100 µL assay volume:

    • Add 10 µL of the 100 µM intermediate solution to 90 µL of assay buffer/cells in the well.

    • The final DMSO concentration will be maintained at a low level (in this case, 0.5%).

  • Mixing: Mix the final solution thoroughly but gently (e.g., by pipetting up and down or gentle plate shaking) immediately after adding the compound.

Validating Solvent Compatibility with the Biological Assay

The most crucial step is to confirm that the final concentration of the chosen solvent does not impact the assay's results. This is achieved by running a "solvent-only" control.

Objective: To determine the highest concentration of solvent (e.g., DMSO) that can be used in the assay without causing artifacts (e.g., cytotoxicity, enzyme inhibition/activation, signal quenching).

Procedure:

  • Establish Assay Controls: Prepare your standard positive and negative controls for the assay as you normally would.

  • Prepare Solvent Vehicle Series: Create a dilution series of your solvent (e.g., DMSO) in the assay buffer that mirrors the concentrations that will be present in your experimental wells. For example, if your final compound concentrations will result in DMSO levels of 0.5%, 0.25%, 0.1%, and 0.05%, prepare wells containing only the assay buffer and these exact percentages of DMSO.

  • Run the Assay: Run the solvent vehicle controls alongside your experimental samples and standard controls.

  • Analyze Data: Compare the readout from the solvent vehicle control wells to the negative control (buffer-only) well. There should be no statistically significant difference between the negative control and the solvent vehicle controls. If a difference is observed (e.g., a 10% decrease in cell viability at 0.5% DMSO), then this concentration of solvent is interfering with the assay. The maximum tolerated solvent concentration is the highest concentration that shows no significant effect.

G A Prepare Assay Controls (Positive & Negative) C Run Assay with all controls and solvent vehicle series A->C B Prepare Solvent Vehicle Series (e.g., 0.05% to 1.0% DMSO in buffer) B->C D Analyze Results: Compare Negative Control vs. Solvent Vehicles C->D E Is there a significant difference? D->E F_No Solvent concentration is safe. Proceed with experiment. E->F_No No G_Yes Solvent is causing interference. Determine Max Tolerated Concentration. E->G_Yes Yes H Re-design dilutions to stay below max tolerated concentration. G_Yes->H

Figure 2: Workflow for validating assay and solvent compatibility.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound precipitates immediately upon dilution into aqueous buffer. 1. Direct dilution from high-concentration stock. 2. Final solvent concentration is too low to maintain solubility. 3. Buffer components (e.g., salts, proteins) are causing the compound to "salt out".1. ALWAYS use an intermediate dilution step. 2. Increase the final solvent concentration, but ensure it remains below the maximum tolerated level for the assay. 3. Test solubility in a simpler buffer (e.g., water vs. PBS) to identify problematic components.
Inconsistent or non-reproducible assay results. 1. Incomplete dissolution of the stock solution. 2. Stock solution concentration has changed due to solvent evaporation. 3. Compound is degrading in the solvent or buffer.1. Vortex and sonicate the stock solution before each use. 2. Use small-volume aliquots of the stock to minimize freeze-thaw cycles. Ensure caps are tightly sealed. 3. Assess compound stability over time at relevant temperatures. Prepare fresh dilutions for each experiment.
Assay signal is inhibited or activated in all compound-treated wells. 1. The solvent itself is affecting the assay. 2. The compound is highly potent.1. Run a thorough solvent tolerance test (Protocol 6) to confirm the safe solvent concentration. 2. Expand the dilution series of the compound to much lower concentrations.

Conclusion and Best Practices

Successfully incorporating poorly soluble compounds like 2-Anilino-4-(dimethylamino)nicotinonitrile into biological assays hinges on a systematic and validated approach to solvent selection and handling.

Key Takeaways:

  • Start with DMSO: It is the most effective and widely used solvent for initial stock preparation of hydrophobic compounds.

  • Validate Solubility: Always perform a small-scale test to determine the maximum stable stock concentration.

  • Use Intermediate Dilutions: Never dilute high-concentration organic stocks directly into the final aqueous volume.

  • Validate Solvent Tolerance: Every assay is different. Determine the maximum tolerated solvent concentration for your specific biological system to ensure data integrity.

  • Aliquot and Store Properly: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

By following these guidelines, researchers can be confident in the concentration of the compound being tested and can generate reliable, reproducible data that is free from solvent-induced artifacts.

References

  • Benchchem. (n.d.). 2-Anilino-4-(dimethylamino)nicotinonitrile | 339102-77-1. Benchchem.
  • CymitQuimica. (n.d.). CAS 16344-24-4: 2-ANILINONICOTINIC ACID. CymitQuimica.
  • Environmental Protection Agency (EPA). (n.d.). 2-Anilino-6-methyl-4-pyrimidinecarboxylic acid Properties. CompTox Chemicals Dashboard.
  • ResearchGate. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Request PDF.
  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Journal of Pharmaceutical Sciences & Research.
  • Waring, M. J., et al. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthetic Yield of 2-Anilino-4-(dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Anilino-4-(dimethylamino)nicotinonitrile. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges and optimize reaction yields. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of this highly functionalized nicotinonitrile derivative is a multi-step process that primarily relies on the formation of a key intermediate, 2-chloro-4-(dimethylamino)nicotinonitrile, followed by a carbon-nitrogen (C-N) bond-forming cross-coupling reaction.[1] Success hinges on precise control over each stage, from precursor quality to the specifics of the catalytic cycle. This guide addresses the most frequent issues encountered during this process in a direct question-and-answer format.

Overall Synthetic Workflow

The most practical and widely adopted strategy involves the functionalization of a pre-formed nicotinonitrile core. This approach is summarized in the workflow below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: C-N Cross-Coupling A Enaminone Precursor ((E)-4-(dimethylamino)but-3-en-2-one) C Cyclization & Condensation A->C B Malononitrile B->C D Chlorination (e.g., POCl₃) C->D Intermediate Isolation (Optional but recommended) E Key Intermediate (2-chloro-4-(dimethylamino)nicotinonitrile) D->E G Catalytic C-N Coupling (e.g., Buchwald-Hartwig) E->G Coupling Partner F Aniline F->G H Final Product (2-Anilino-4-(dimethylamino)nicotinonitrile) G->H Purification

Caption: High-level workflow for the synthesis of 2-Anilino-4-(dimethylamino)nicotinonitrile.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Synthesis of the 2-chloro-4-(dimethylamino)nicotinonitrile Intermediate

Question: My yield for the chlorinated intermediate is consistently low (<50%). What are the most likely causes?

Answer: Low yields at this stage typically stem from two areas: the initial condensation/cyclization to form the pyridine ring, and the subsequent chlorination step.

  • Inefficient Cyclization: The initial reaction between (E)-4-(dimethylamino)but-3-en-2-one and malononitrile requires a suitable catalyst to proceed efficiently.[2]

    • Causality: The reaction is a base-catalyzed condensation. If the catalyst is weak or used in insufficient amounts, the reaction may stall.

    • Troubleshooting:

      • Ensure your base catalyst (e.g., piperidine acetate) is fresh and anhydrous.[2]

      • Slightly increasing the temperature or extending the reaction time can sometimes drive the reaction to completion. Monitor progress via Thin Layer Chromatography (TLC).

  • Harsh Chlorination Conditions: Phosphorus oxychloride (POCl₃) is an aggressive reagent. Improper temperature control can lead to decomposition and byproduct formation.[2]

    • Causality: The reaction is highly exothermic. Uncontrolled temperature spikes can cause charring and the formation of complex, inseparable impurities. The presence of water will rapidly decompose POCl₃, reducing its effectiveness and generating acidic byproducts.

    • Troubleshooting:

      • Strictly Anhydrous Conditions: Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

      • Temperature Control: Add the POCl₃ dropwise to your substrate at a reduced temperature (e.g., 0-5 °C) before slowly heating to reflux.[3] This mitigates the initial exotherm.

      • Stoichiometry: Using a large excess of POCl₃ is often unnecessary and complicates the workup. A moderate excess (1.5 to 2.0 equivalents) is typically sufficient.[2]

Section 2: The C-N Cross-Coupling Reaction

This step, the coupling of 2-chloro-4-(dimethylamino)nicotinonitrile with aniline, is the most critical for achieving a high overall yield. The two most common methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][4]

Question: My Buchwald-Hartwig amination shows no product formation. Where do I start troubleshooting?

Answer: Failure of a Buchwald-Hartwig reaction is almost always linked to the catalyst system or the reaction environment. The reaction is a complex catalytic cycle, and each step must be efficient for a good yield.[5][6]

Troubleshooting Workflow:

G Start Low or No Product Check_Reagents 1. Verify Reagent Quality - Is the chloro-intermediate pure? - Is aniline fresh/distilled? - Is the base anhydrous? Start->Check_Reagents Check_Atmosphere 2. Ensure Inert Atmosphere - Was the reaction fully purged? - Are solvents anhydrous and de-gassed? Check_Reagents->Check_Atmosphere Reagents OK Check_Catalyst 3. Evaluate Catalyst System - Is the Pd source active? - Is the ligand appropriate and not degraded? Check_Atmosphere->Check_Catalyst Atmosphere OK Optimize_Conditions 4. Optimize Reaction Conditions - Increase temperature incrementally. - Screen different bases or solvents. Check_Catalyst->Optimize_Conditions Catalyst OK Consider_Alternative 5. Consider an Alternative - Try a different generation ligand. - Switch to an Ullmann coupling. Optimize_Conditions->Consider_Alternative Still no improvement G A Active Pd(0)L₂ Catalyst B Oxidative Addition (Rate-limiting for Ar-Cl) A->B + Ar-Cl C Pd(II) Complex (Ar-Pd(L)₂-Cl) B->C + Ar-Cl D Ligand Exchange / Amine Coordination C->D + H₂NPh E Amine-Coordinated Complex D->E + H₂NPh F Deprotonation (Base) E->F - Base-H⁺Cl⁻ G Amido Complex (Ar-Pd(L)₂-NHPh) F->G - Base-H⁺Cl⁻ H Reductive Elimination G->H Regenerates Catalyst H->A Regenerates Catalyst I Product (Ar-NHPh) H->I

Sources

Identifying degradation products of 2-Anilino-4-(dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Anilino-4-(dimethylamino)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying potential degradation products of this molecule. Drawing from established principles of organic chemistry and extensive experience in analytical sciences, this resource provides practical troubleshooting guides and in-depth FAQs to support your experimental work.

Introduction to the Stability of 2-Anilino-4-(dimethylamino)nicotinonitrile

2-Anilino-4-(dimethylamino)nicotinonitrile possesses three key functional groups that influence its chemical stability: an aniline moiety, a dimethylaminopyridine ring, and a nitrile group. Each of these is susceptible to degradation under certain conditions, potentially leading to the formation of various byproducts. Understanding these potential degradation pathways is crucial for developing stable formulations and robust analytical methods. This guide will walk you through the most probable degradation routes and provide you with the tools to identify these impurities in your own studies.

Troubleshooting Guide: Unexpected Peaks in Your Chromatogram?

Encountering unexpected peaks during the analysis of 2-Anilino-4-(dimethylamino)nicotinonitrile is a common challenge. This section will help you diagnose the potential origin of these impurities.

Q1: I'm observing a new peak with a higher polarity (earlier retention time in reversed-phase HPLC) after exposing my sample to acidic or basic conditions. What could it be?

A1: This is likely a result of hydrolysis. The most probable transformations are the hydrolysis of the nitrile group.

  • Partial Hydrolysis: Under milder acidic or basic conditions, the nitrile group (-CN) can be partially hydrolyzed to an amide (-CONH₂), forming 2-Anilino-4-(dimethylamino)nicotinamide .

  • Complete Hydrolysis: More stringent conditions (stronger acid/base, higher temperature) can lead to the complete hydrolysis of the nitrile group to a carboxylic acid (-COOH), yielding 2-Anilino-4-(dimethylamino)nicotinic acid [1].

These hydrolysis products are more polar than the parent compound due to the introduction of hydrogen-bonding functional groups, which explains their earlier elution in reversed-phase chromatography.

Q2: My sample has developed a yellowish or reddish hue, and I see several new peaks in the chromatogram, some of which are less polar than the parent compound. What is happening?

A2: This is a classic sign of oxidation. The aniline and dimethylamino moieties are particularly susceptible to oxidation.

  • Aniline Oxidation: The aniline group is electron-rich and can be readily oxidized, especially when exposed to air, light, or oxidizing agents. Potential products include hydroxylated derivatives on the aniline ring, such as 2-(4-hydroxyanilino)-4-(dimethylamino)nicotinonitrile , and further oxidation could lead to quinone-like structures. Studies on related anilinopyrimidine fungicides have shown that hydroxylation of the anilino-ring is a common degradation pathway[2].

  • Dimethylamino Group Oxidation: Tertiary amines like the dimethylamino group can be oxidized to form N-oxides. A likely degradation product is 2-Anilino-4-(N,N-dimethyl-N-oxide-amino)nicotinonitrile . The oxidation of N,N-dimethylaniline with hydrogen peroxide is known to produce the corresponding N-oxide[3][4][5][6][7].

  • Polymerization: Extensive oxidation of anilines can lead to the formation of colored polymeric impurities, which might appear as a broad hump or multiple small peaks in your chromatogram.

Q3: After exposing my sample to UV light, I've noticed a decrease in the main peak and the appearance of new peaks. What are the likely photodegradation products?

A3: Photodegradation can induce a variety of reactions. For a molecule like 2-Anilino-4-(dimethylamino)nicotinonitrile, several pathways are plausible.

  • Photo-oxidation: As mentioned above, light can accelerate oxidative processes, leading to hydroxylated products and N-oxides.

  • Ring Aromatization: While the pyridine ring is already aromatic, in related dihydropyridine structures, a common photodegradation pathway is aromatization to the corresponding pyridine derivative[8][9]. Although not directly applicable here, it highlights the reactivity of pyridine-like systems to light.

  • Radical Reactions: UV light can initiate radical reactions, potentially leading to dimerization or cleavage of parts of the molecule. For instance, studies on anilinopyrimidine fungicides have shown that photodegradation can lead to the formation of hydroxylated derivatives through radical-mediated processes[2]. The disappearance of pyrimethanil, a related compound, has been linked to photodegradation[10][11].

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Anilino-4-(dimethylamino)nicotinonitrile?

A1: Based on its chemical structure, the primary degradation pathways are:

  • Hydrolysis: Primarily of the nitrile group to an amide and then to a carboxylic acid.

  • Oxidation: Of the aniline and dimethylamino groups, leading to hydroxylated derivatives and N-oxides, respectively.

  • Photodegradation: Which can accelerate oxidation and potentially lead to other radical-mediated reactions.

Potential Degradation Pathways

Caption: Predicted degradation pathways for 2-Anilino-4-(dimethylamino)nicotinonitrile.

Q2: How can I perform a forced degradation study for this compound?

A2: A forced degradation study, as outlined by ICH guidelines, is essential to identify potential degradation products and establish a stability-indicating analytical method[12]. Here is a general protocol:

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 2-Anilino-4-(dimethylamino)nicotinonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Maintain the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Keep the solutions at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) for a defined period.

    • Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Forced Degradation Workflow

Caption: General workflow for a forced degradation study.

Q3: What analytical techniques are best for identifying the degradation products?

A3: A combination of techniques is ideal for unambiguous identification.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse for separating the parent compound from its degradation products. A reversed-phase C18 column with a gradient elution is typically a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is crucial for obtaining the molecular weight and fragmentation patterns of the degradation products, which helps in their structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, especially for novel degradation products, isolation of the impurity followed by 1D and 2D NMR analysis is the gold standard[13][14][15][16].

Q4: Can you provide a starting point for an HPLC-MS/MS method?

A4: Certainly. The following is a general-purpose method that should provide good initial results. Optimization will likely be necessary for your specific system and degradation mixture.

Experimental Protocol: Stability-Indicating HPLC-MS/MS Method

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection Diode Array Detector (DAD), monitor at 254 nm and 280 nm
MS Detector ESI Positive Ion Mode
MS Scan Range m/z 100-1000
MS/MS Data-dependent acquisition (DDA) of the top 3 most intense ions

Q5: What are some characteristic mass fragmentation patterns I should look for?

A5: While specific fragmentation will depend on the instrument and conditions, here are some general expectations based on the structure:

  • Parent Ion [M+H]⁺: You should observe a strong signal for the protonated parent molecule.

  • Loss of Dimethylamine: A neutral loss of 45 Da (-(CH₃)₂NH) from the parent ion is a likely fragmentation pathway.

  • Cleavage of the Anilino Group: Fragmentation of the C-N bond between the pyridine ring and the aniline group can occur.

  • Nitrile Group Fragmentation: While the nitrile group is relatively stable, you might observe fragments related to its presence.

  • Characteristic Fragments of 2-Anilinopyridine: The mass spectrum of 2-anilinopyridine can provide clues for the fragmentation of the core structure[17].

By carefully analyzing the mass shifts and fragmentation patterns of the new peaks in your stressed samples, you can piece together the structures of the degradation products.

References

  • Ogata, Y., Tomizawa, K., & Furuta, K. (1979). Kinetics of the Tungstate-catalyzed H2O2 Oxidation of N,N-Dimethylaniline and Benzylamine in Aqueous Methanol. Memoirs of the Faculty of Engineering, Nagoya University, 31(2), 299-304.
  • Mailahn, W., et al. (2006). Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes. Journal of Agricultural and Food Chemistry, 54(21), 8173-8179.
  • Giraud, S., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1769.
  • Silva, E. M., & Rittner, R. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 53(10), 787-802.
  • Reddy, G. S., et al. (2025). Identification and Characterization of Acidic Degradation Products of Moxidectin Drug Substance Including Degradation Pathways Using LC, HRMS, and NMR.
  • Angioni, A., et al. (2002). Disappearance of azoxystrobin, pyrimethanil, cyprodinil, and fludioxonil on tomatoes in a greenhouse. Journal of Agricultural and Food Chemistry, 50(7), 1943-1947.
  • Kumar, S., et al. (2023). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
  • Garau, V. L., et al. (2002). Disappearance of Azoxystrobin, Pyrimethanil, Cyprodinil, and Fludioxonil on Tomatoes in a Greenhouse. Journal of Agricultural and Food Chemistry, 50(7), 1943-1947.
  • Li, M. (2022).
  • Graham, D. M., & Mesrobian, R. B. (1963). OXIDATION OF N, N-DIMETHYLANILINE: II. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Journal of Chemistry, 41(12), 2938-2946.
  • Graham, D. M., & Mesrobian, R. B. (1963). OXIDATION OF N,N-DIMETHYLANILINE - 11. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Journal of Chemistry, 41(12), 2938-2946.
  • Bak, A., & Brown, M. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(s3), 16-25.
  • Graham, D. M., & Mesrobian, R. B. (1963). OXIDATION OF N, N-DIMETHYLANILINE: II. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Journal of Chemistry, 41(12), 2938-2946.
  • Anbarasan, R., & Ganesan, M. (2008). Kinetic Evidence for (N,N-Dimethylaniline)-Oxodiperoxomolybdenum(VI) or Tungsten(VI) as Oxidizing Species in Molybdenum(VI) or Tungsten(VI) Catalyzed Hydrogen Peroxide (Perborate) Oxidation of N,N-Dimethylaniline. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 38(4), 365-370.
  • Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18.
  • National Center for Biotechnology Information (n.d.). N-2-Pyridylaniline. PubChem. Retrieved from [Link]

  • Ragno, G., et al. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18.
  • Myers, R. L. (1995). U.S. Patent No. 5,756,750. Washington, DC: U.S.
  • Japan Patent Office. (1994).
  • Vargas, J. M. (1972).
  • Clark, J. (2021). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Al-Malki, A. L., & El-Sharkawy, M. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. International journal of environmental research and public health, 15(8), 1729.
  • Singh, S., et al. (2013). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 85, 193-203.
  • Sharma, S., & Singh, G. (2020). Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Journal of Drug Delivery and Therapeutics, 10(1-s), 143-149.
  • Baglieri, A., et al. (2009). Degradation of the fungicide pyrimethanil in water and soil. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 44(5), 469-475.
  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gouda, M. A., & Berghot, M. A. (2013). Chemistry of 2-Amino-3-cyanopyridines.
  • Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development-A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292.
  • Jasińska-Drozd, E., et al. (2014). Phototransformation of Amlodipine: Degradation Kinetics and Identification of Its Photoproducts. PLoS ONE, 9(10), e109206.
  • Sharma, M., & Jain, A. (2014). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Asian Journal of Research in Chemistry, 7(8), 715-719.
  • Besil, N., et al. (2016).
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(1), 1-6.
  • Chhalotiya, U. K., et al. (2010). Stability-indicating hplc method for determination of atomoxetine hydrochloride. Indian journal of pharmaceutical sciences, 72(4), 463.
  • Mielcarek, J., & Stanczak, A. (2000). Identification of photodegradation products of nilvadipine using GC-MS. Journal of pharmaceutical and biomedical analysis, 24(1), 71-78.
  • Reddy, G. S., et al. (2022). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. Molecules, 27(19), 6543.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • Korfmacher, W. A. (2012). Ion fragmentation of small molecules in mass spectrometry.
  • Kumar, A., et al. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. Journal of Pharmaceutical and Biomedical Analysis, 120, 357-366.
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Taslimi, P., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of biochemical and molecular toxicology, 31(12), e21998.

Sources

Minimizing side reactions in the nucleophilic substitution of nicotinonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nicotinonitrile Chemistry Technical Support Center .

This guide is structured as a Tier-3 Engineering response to specific "support tickets" commonly filed by medicinal chemists working with cyanopyridines. Unlike generic organic chemistry texts, this document focuses on the failure modes specific to the electron-deficient nicotinonitrile scaffold during Nucleophilic Aromatic Substitution (


).

Ticket #001: "My Nitrile is Turning into an Amide (or Acid)"

Severity: Critical (Irreversible byproduct formation) Status: Open

The Issue

You are attempting an


 reaction on a chloronicotinonitrile (e.g., 6-chloronicotinonitrile). Instead of the desired substitution product, LCMS shows a mass corresponding to 

(amide) or

(acid).
Root Cause Analysis

The nitrile group (-CN) at the 3-position is electronically coupled to the pyridine ring. While the ring nitrogen activates the halogen for substitution, the conditions required for


 (heat, basicity) perfectly overlap with the conditions for nitrile hydrolysis .
  • Base Catalysis: Hydroxide ions (from wet solvents or hygroscopic bases) attack the nitrile carbon, forming an imidate intermediate which tautomerizes to an amide.

  • Metal Catalysis: If you are using Lewis acid catalysts or metal oxides (e.g., Cu, CeO2) to accelerate the

    
    , these can coordinate to the nitrile nitrogen, lowering the activation energy for hydration.
    
Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanistic Insight)
Base Selection Switch to DIPEA or

Strong nucleophilic bases like NaOH or NaOMe directly attack the nitrile. Sterically hindered organic bases (DIPEA) or anhydrous carbonates minimize direct attack.
Solvent Anhydrous DMF/DMAc or MeCN Hygroscopic solvents (DMSO) are notorious for carrying water. Nitrile hydrolysis requires

equiv of water; strictly anhydrous conditions eliminate the reagent.
Temperature

C or Microwave
Hydrolysis rates scale exponentially with temperature. Microwave irradiation often favors the

kinetic product over the thermodynamic hydrolysis product.
Leaving Group Switch Cl

F
2-Fluoronicotinonitriles react 10-100x faster than chlorides in

. This allows you to run the reaction at room temperature, completely avoiding the thermal hydrolysis window.

Ticket #002: "I'm Getting Regioselectivity Mixtures"

Severity: High (Purification bottleneck) Status: Investigating[1]

The Issue

You are reacting a di-halo scaffold (e.g., 2,6-dichloronicotinonitrile) and getting a mixture of products, or the nucleophile is attacking the "wrong" carbon.

Technical Insight: The Activation Vector Map

In nicotinonitriles, two electron-withdrawing forces dictate where the nucleophile attacks:

  • The Ring Nitrogen (Inductive/Resonance): Activates C-2 and C-6 (Ortho).[2] Activates C-4 (Para).

  • The Nitrile Group (Inductive/Resonance): Strong EWG at C-3.

    • C-2: Ortho to Ring N, Ortho to CN. (Most Activated, Sterically Crowded).

    • C-4: Para to Ring N, Ortho to CN. (Highly Activated).

    • C-6: Ortho to Ring N, Para to CN. (Activated, Sterically Open).

The Rule of Thumb:

  • Small Nucleophiles (OMe, F): Prefer C-2 (Electronic control). The combined inductive pull of the adjacent N and CN makes this the most electrophilic site.

  • Bulky Nucleophiles (Amines, Piperazines): Prefer C-6 (Steric control). The C-2 position is "sandwiched" between the ring nitrogen lone pair and the nitrile group.

Decision Matrix: Steering Selectivity

Regioselectivity Start Target: 2,6-Dichloronicotinonitrile NucType Nucleophile Type? Start->NucType Small Small (OMe-, F-, N3-) NucType->Small Low Sterics Large Bulky (Secondary Amines) NucType->Large High Sterics PathA C-2 Attack Favored (Electronic Control) Small->PathA PathB C-6 Attack Favored (Steric Control) Large->PathB FixA Use Non-polar solvent (DCM/THF) Utilize H-bonding if possible PathA->FixA Enhance Selectivity FixB Use Polar Aprotic (DMF) Increase Temp PathB->FixB Enhance Selectivity

Caption: Flowchart for predicting and controlling regioselectivity in 2,6-dichloronicotinonitrile systems.

Ticket #003: "Reaction Stalls at 50% Conversion"

Severity: Moderate Status: Pending

The Issue

The reaction starts well but stalls. Adding more nucleophile or catalyst doesn't push it to completion.

Root Cause: Product Inhibition (Self-Deactivation)

This is a classic "suicide" mode in pyridine chemistry.

  • Mechanism: You replace an electron-withdrawing halogen (Cl) with an electron-donating amine (HNR2).

  • Result: The product (an aminonicotinonitrile) is significantly more electron-rich than the starting material. The pyridine ring becomes deactivated toward further nucleophilic attack (good for preventing over-substitution, bad if the product complexes with the catalyst or alters the pH).

  • The Hidden Factor: The product amine can H-bond with the leaving group or the incoming nucleophile, creating a stalled equilibrium.

The "Proton Sponge" Protocol

If your reaction stalls, do not just add heat (see Ticket #001).

  • Add a Lewis Acid (Carefully): Adding 10 mol%

    
     can coordinate to the pyridine nitrogen, pulling electron density out of the ring and reactivating it for the final 50% conversion.
    
  • The "Fluoride Trick": If using a chloride substrate, add 1.0 equiv of KF. This performs an in-situ Halex reaction (Cl

    
     F), generating the more reactive fluoro-intermediate which immediately reacts with your amine.
    

Ticket #004: "Catastrophic Failure (Black Tar / Ring Opening)"

Severity: Critical Status: Closed

The Issue

The reaction turned into a black viscous mixture. NMR shows no aromatic protons.

Root Cause: The Zincke Reaction Pathway

If you used a very strong activating agent (like dinitrochlorobenzene) or accidentally quaternized the pyridine nitrogen (e.g., with an alkyl halide impurity), you may have triggered a Zincke-type ring opening .

  • Mechanism: A nucleophile attacks the C-2 position of a pyridinium salt, breaking the C-N bond and opening the ring to form a conjugated aldehyde/amine chain (often deeply colored/black).

Prevention
  • Ensure your starting material contains no alkylating agents (e.g., Methyl Iodide traces from a previous step).

  • Avoid using pyridine as the solvent if highly reactive electrophiles are present.

Summary of Optimized Conditions

For a standard


 on 6-chloronicotinonitrile with a secondary amine:
ParameterStandard (Risky)Optimized (Robust)
Solvent DMSO (Wet?)Anhydrous MeCN or NMP
Base

/ NaOH
DIPEA (3.0 equiv)
Temp Reflux (

C)

C or Microwave (

C, 10 min)
Concentration 0.1 M0.5 - 1.0 M (High conc. favors bimolecular

over unimolecular hydrolysis)

References

  • Regioselectivity in Pyrimidines & Pyridines (QM Analysis)

    • Source: WuXi AppTec, "Dichotomy in Regioselectivity of SnAr Reactions."
    • URL:[Link]

  • Hydrolysis of Nitriles (Mechanistic Insight)

    • Source: Chemistry Steps, "The Hydrolysis of Nitriles."
    • URL:[Link]

  • Solvent Effects on

    
     
    
    • Source: ResearchGate, "Effects of Ion and Protic Solvent on Nucleophilic Arom
    • URL:[Link]

  • Zincke Reaction (Ring Opening Side Reactions)

    • Source: Wikipedia / General Liter
    • URL:[Link]

Sources

Technical Support Center: Strategies for Removing Unreacted Aniline from the Final Product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted aniline from your final product. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your purification processes.

Troubleshooting Guide: Quick Solutions for Common Problems

When your purification isn't going as planned, a quick diagnosis is crucial. The table below outlines common issues encountered when trying to remove residual aniline and provides actionable solutions.

Issue Potential Cause(s) Recommended Action(s)
Aniline still present after aqueous acid wash. 1. Insufficient acid concentration or volume. 2. The product is also basic and is being extracted. 3. Emulsion formation preventing clean separation.1. Increase the concentration of the acid (e.g., from 1M to 2M HCl) or perform additional extractions.[1] 2. Use a milder acid or consider an alternative purification method like chromatography or recrystallization. 3. Add brine to the separatory funnel to break the emulsion.
Product co-elutes with aniline during column chromatography. 1. Inappropriate solvent system (eluent). 2. Aniline is interacting with the silica gel, causing streaking.1. Modify the eluent polarity. Often, a less polar solvent system is required.[2] 2. Add a small amount of a basic modifier like triethylamine to the eluent to suppress this interaction.[1]
Low recovery after recrystallization. 1. Too much solvent was used. 2. The product is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[3] 2. Ensure the solution is thoroughly cooled in an ice bath before filtering.[3] 3. Pre-heat your filtration apparatus (funnel and receiving flask).
The product is a dark oil or solid, even after initial purification. Oxidized impurities or colored byproducts are present.Treat the solution with activated carbon during recrystallization before the hot filtration step to adsorb colored impurities.[4]

Frequently Asked Questions (FAQs)

This section delves deeper into the most effective strategies for aniline removal, providing the "why" behind the "how."

Q1: What is the most straightforward method for removing unreacted aniline?

For many applications, the initial and most direct approach is an acidic aqueous extraction (acid wash) .[1] This technique leverages the basicity of aniline's amino group.

The Principle: Aniline, as a weak base, reacts with a dilute acid (like hydrochloric acid) to form its corresponding water-soluble salt, anilinium chloride.[5][6] This salt will then preferentially partition into the aqueous layer during a liquid-liquid extraction, while your typically less basic or neutral organic product remains in the organic phase.[5][6]

When to Use It: This method is ideal when your desired product is stable in acidic conditions and is not basic itself.[5]

Experimental Protocol: Acid-Base Extraction to Remove Aniline

Objective: To remove residual aniline from a reaction mixture containing a non-basic product.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (if your product is acidic)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel, beakers, Erlenmeyer flask

Procedure:

  • Transfer the organic solution of your crude product to a separatory funnel.

  • Add an equal volume of 1 M HCl solution to the separatory funnel.[1]

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer, containing the anilinium salt, can be drained off.[4]

  • Repeat the extraction with fresh 1 M HCl at least one more time to ensure complete removal.

  • (Optional) If your desired product is acidic, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with brine to remove the bulk of the dissolved water.[1]

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter or decant the dried organic solution to remove the drying agent. The resulting solution contains your purified product.

AcidBaseExtraction start Crude Product in Organic Solvent sep_funnel Separatory Funnel start->sep_funnel add_hcl Add 1M HCl sep_funnel->add_hcl Step 1 shake_vent Shake & Vent add_hcl->shake_vent Step 2 separate Allow Layers to Separate shake_vent->separate Step 3 aqueous_layer Aqueous Layer (Anilinium Chloride) separate->aqueous_layer Drain organic_layer Organic Layer (Purified Product) separate->organic_layer Retain wash_brine Wash with Brine organic_layer->wash_brine dry Dry over Na2SO4 wash_brine->dry end Purified Product Solution dry->end

Caption: Workflow for Aniline Removal via Acid-Base Extraction.

Q2: My product is acid-sensitive. What are my other options?

When an acid wash is not feasible, several other powerful techniques are at your disposal. The choice depends on the physical properties of your product and the remaining aniline.

  • Steam Distillation: This is a classic method for purifying aniline.[7] Aniline is volatile with steam and forms a heteroazeotrope that boils at a lower temperature (98.7°C) than water or aniline alone.[8] This is particularly useful for removing aniline from non-volatile products or tars.

  • Vacuum Distillation: If your product has a significantly higher boiling point than aniline (184°C at atmospheric pressure), vacuum distillation can be an effective separation method.[9] Lowering the pressure reduces the boiling point, which can be crucial for thermally sensitive compounds.

This is a highly effective method for separating compounds based on their differing polarities and affinities for the stationary phase (commonly silica gel).[1]

The Principle: A solvent system (eluent) is chosen where the product and aniline have different retention factors (Rf) on a TLC plate. This difference is then exploited on a larger scale in a column to achieve separation.

Pro-Tip: Aniline can sometimes streak on silica gel due to its basicity. To counteract this, you can add a small amount (0.1-1%) of a base like triethylamine or ammonia to your eluent.[1] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

If your desired product is a solid, recrystallization can be an excellent purification technique, provided a suitable solvent can be found.[10]

The Principle: The ideal recrystallization solvent is one in which your product has high solubility at an elevated temperature but low solubility at a low temperature, while aniline remains soluble at low temperatures.[11] As the saturated hot solution cools, the product crystallizes out, leaving the aniline impurity behind in the solvent.

Q3: How can I confirm that all the aniline has been removed?

Visual confirmation is often not enough. To ensure the purity of your final product, analytical techniques are essential.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the presence of aniline. A pure product should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample. HPLC is a sensitive method for detecting trace amounts of aniline and its derivatives.[12][13]

  • Gas Chromatography (GC): Often coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD), GC is a powerful tool for the quantitative analysis of residual aniline.[14][15][16]

Q4: Can I use a chemical method to remove residual aniline?

Yes, this is often referred to as "quenching" or using a "scavenger." This approach involves adding a reagent that selectively reacts with the unreacted aniline to form a new compound that is easier to remove. For example, an isocyanate-functionalized resin could be used to bind the aniline, which can then be filtered off. This is particularly useful for removing trace amounts of aniline at the final purification stage.

Decision-Making Flowchart for Aniline Removal

PurificationStrategy start Crude Product with Aniline Impurity is_acid_stable Is the product acid-stable? start->is_acid_stable acid_wash Perform Acid-Base Extraction is_acid_stable->acid_wash Yes is_solid Is the product a solid? is_acid_stable->is_solid No end Purified Product acid_wash->end recrystallize Recrystallization is_solid->recrystallize Yes boiling_point Significant difference in boiling points? is_solid->boiling_point No recrystallize->end distillation Distillation (Vacuum or Steam) boiling_point->distillation Yes chromatography Flash Column Chromatography boiling_point->chromatography No distillation->end chromatography->end

Caption: Decision tree for selecting a purification strategy.

References

  • How to distill aniline before using it for polymerization ? | ResearchGate. (2017, March 19). ResearchGate. [Link]

  • Preparation of aniline. PrepChem.com. [Link]

  • Vacuum Distillation of Aniline. (2020, June 3). Texium. [Link]

  • How do I remove aniline from the reaction mixture? (2014, December 12). ResearchGate. [Link]

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. [Link]

  • Video: Recrystallization - Procedure. (2020, March 26). JoVE. [Link]

  • Method of distilling aniline.
  • Exp 6 - Extraction. Chemistry LibreTexts. [Link]

  • Purification of Aniline. Chempedia - LookChem. [Link]

  • Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). ACS Publications. [Link]

  • Aniline purification method.
  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. [Link]

  • Method for purifying aniline.
  • Recrystallization Lab Guide: Purification Techniques. studylib.net. [Link]

  • Determination of Aniline in Soil by ASE/GC-MS. PMC - NIH. [Link]

  • How to remove aniline from reaction mixture. (2013, January 29). ResearchGate. [Link]

  • Purify and dry aniline? : r/chemistry. (2014, May 26). Reddit. [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. OSTI.GOV. [Link]

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Spectral Analysis of 2-Anilino-4-(dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Subject: CAS 339102-77-1 | Scaffold Analysis for Kinase Inhibitor Development[1]

Executive Summary & Application Context

2-Anilino-4-(dimethylamino)nicotinonitrile (CAS 339102-77-1) represents a critical pharmacophore in the synthesis of tyrosine kinase inhibitors (e.g., Bosutinib, Neratinib analogs).[1] Its structure combines an electron-deficient nicotinonitrile core with two electron-donating amine substituents, creating a "push-pull" electronic system that presents unique NMR challenges.[1][2]

This guide compares the spectral performance of the target molecule against its primary synthetic precursor, 2-chloro-4-(dimethylamino)nicotinonitrile , and provides a definitive differentiation strategy to rule out regioisomers (e.g., 4-anilino-2-dimethylamino isomers).[1]

Core Comparison Matrix
FeatureTarget Product (2-Anilino)Precursor (2-Chloro)Analytical Implication
Aromatic Region Complex (Pyridine + Phenyl)Simple (Pyridine only)Appearance of 5H multiplet confirms substitution.[1][2]
NH Signal Present (~9.2 ppm in DMSO)AbsentDiagnostic "Go/No-Go" signal for reaction completion.[1][2]
C-2 Shift (13C) ~158 ppm (C-N bond)~150-154 ppm (C-Cl bond)Upfield/Downfield shift confirms nucleophilic displacement.[1][2]
Solvent Suitability DMSO-d6 (Required for NH)CDCl3 (Acceptable)CDCl3 often obscures the diagnostic NH proton due to exchange/broadening.[1][2]

Structural Analysis & Causality[2]

The molecule consists of a pyridine ring substituted at positions 2, 3, and 4.[1][2][3] The 4-dimethylamino group acts as a strong resonance donor, significantly shielding the ortho position (C-5/H-5) and para position (C-3).[1][2] However, the C-3 position bears a nitrile group (EWG), which counteracts this shielding.[1][2]

Electronic "Push-Pull" Effects on Chemical Shifts[1][2]
  • H-5 Shielding: The lone pair on the 4-NMe2 group donates density into the ring, pushing the H-5 signal upfield (typically 6.0–6.5 ppm), distinguishing it from unsubstituted pyridines.[1]

  • H-6 Deshielding: Located adjacent to the ring nitrogen, H-6 remains downfield (~8.0 ppm), characteristic of alpha-pyridine protons.[1]

  • Anilino NH: This proton is acidic due to the electron-withdrawing nature of the pyridine ring.[2] It requires polar aprotic solvents (DMSO-d6) to prevent rapid exchange and allow integration.[1]

Experimental Protocols

Protocol A: Sample Preparation for Structural Validation
  • Objective: Obtain high-resolution spectra with visible exchangeable protons.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.[1][2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Protocol B: Acquisition Parameters (400 MHz Instrument)
  • Temperature: 298 K (25°C).[1][2]

  • 1H Parameters:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 1.0 s (Standard), 5.0 s (Quantitative).[1]

    • Scans (NS): 16 (Sufficient for 10 mg).[1]

  • 13C Parameters:

    • Pulse Angle: 45°

    • Relaxation Delay (D1): 2.0 s.[1][2]

    • Scans (NS): 1024 (Required for quaternary carbons C-2, C-3, C-4, CN).[1]

Spectral Data & Assignments

The following data differentiates the product from the 2-chloro precursor .

Table 1: 1H NMR Assignment (DMSO-d6, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Mechanistic Note
NH (Aniline) 9.15 – 9.30 br s 1H -Key differentiator. Disappears with D2O shake.[1][2]
H-6 (Py) 8.05 – 8.15d1H6.0Alpha-proton, deshielded by ring N.
Ph-H (Ortho) 7.60 – 7.65d2H8.0Phenyl ring protons (new signals vs precursor).[1][2]
Ph-H (Meta) 7.25 – 7.35t2H8.0Overlaps common aromatic impurities; check integration.[1][2]
Ph-H (Para) 7.00 – 7.10t1H7.5-
H-5 (Py) 6.10 – 6.25 d 1H 6.0Strongly shielded by 4-NMe2 resonance.[1][2]
N(CH3)2 3.05 – 3.15s6H-Distinct singlet; integrates 6:1 vs H-5.[1][2]
Table 2: 13C NMR Assignment (DMSO-d6, 100 MHz)
Carbon TypeShift (δ, ppm)AssignmentComparison vs. Precursor
C=N (Ring) 157.0 – 159.0C-2Shifted downfield due to N-Ph donation.[1][2]
C-N (Amine) 153.0 – 155.0C-4Ipso to NMe2.[1][2]
C-H (Ring) 149.0 – 151.0C-6Typical alpha-pyridine carbon.[1][2]
Ph-C (Ipso) 140.0 – 142.0Ph-C1New quaternary signal absent in precursor.[1][2]
Ph-C 120.0 – 129.0Ph-C2,3,4Standard aromatic region.[1][2]
Nitrile 116.0 – 118.0 -CN Diagnostic peak, often weak intensity.[1][2]
C-H (Ring) 95.0 – 98.0C-5Upfield due to ortho-resonance from NMe2.
C-CN (Ipso) 85.0 – 89.0C-3Shielded by 4-NMe2 and 2-NHPh.[1][2]
Methyl 39.0 – 40.0N(CH3)2-

Visualization of Analysis Workflows

Diagram 1: Synthetic Monitoring Workflow

This workflow illustrates the logic for determining reaction completion using NMR.

SynthesisMonitoring Start Crude Reaction Mixture Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire CheckNH Check 9.0-9.5 ppm Region Acquire->CheckNH ResultNH Broad Singlet Present? CheckNH->ResultNH PathA Signal Absent ResultNH->PathA No PathB Signal Present ResultNH->PathB Yes ConclusionA Starting Material (2-Cl) or Decomposition PathA->ConclusionA CheckPh Check 7.0-7.6 ppm PathB->CheckPh ConclusionB Product Formed (2-Anilino) Final Confirm Integration (5H) CheckPh->Final Multiplet Detected

Caption: Decision tree for monitoring the conversion of 2-chloro-4-(dimethylamino)nicotinonitrile to the final product.

Diagram 2: HMBC Correlations for Regioisomer Proof

To prove the aniline added at C-2 and not C-4 (if starting from 2,4-dichloro), HMBC is required.[1]

HMBC_Correlations H_NH NH Proton (9.2 ppm) C_2 C-2 (~158 ppm) H_NH->C_2 Strong 3J C_CN Nitrile C (~117 ppm) H_NH->C_CN Weak 4J H_Me NMe2 Protons (3.1 ppm) H_Me->C_2 No Correlation C_4 C-4 (~154 ppm) H_Me->C_4 Strong 3J H_6 H-6 Proton (8.1 ppm) H_6->C_2 3J H_6->C_4 3J C_6 C-6 (~150 ppm)

Caption: Key HMBC correlations. The NMe2 protons correlate to C-4, while the NH proton correlates to C-2, confirming regiochemistry.[1]

Comparison with Alternatives

Alternative 1: 1H NMR in CDCl3

While CDCl3 is the standard solvent for organic synthesis, it is suboptimal for this specific compound.[2]

  • Issue: The intramolecular hydrogen bonding or rapid exchange with trace water in CDCl3 often broadens the NH signal into the baseline, making it invisible.[2]

  • Consequence: Researchers may falsely believe the reaction failed (thinking the Cl was not displaced).[1]

  • Recommendation: Always use DMSO-d6 or Acetone-d6 for final characterization.[1]

Alternative 2: Mass Spectrometry (LC-MS)[1][2]
  • Performance: LC-MS confirms the mass (M+H = 239.1), but cannot distinguish regioisomers (e.g., if the aniline attacked C-4 and displaced the NMe2, or if starting from 2,4-dichloro and attacking the wrong site).

  • Superiority of NMR: Only NMR (specifically the coupling of H-5/H-6 and HMBC correlations) provides definitive structural proof of the substitution pattern.[1][2]

References

  • National Institutes of Health (PubChem). Compound Summary: Aminopyridine Nitriles. Retrieved from [Link]

  • Reich, H. J. WinPLT NMR Data for Pyridines. University of Wisconsin-Madison.[1][2] Retrieved from [Link][1]

Sources

Illuminating the Molecular Architecture: A Comparative Guide to Confirming the Structure of 2-Anilino-4-(dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 2-Anilino-4-(dimethylamino)nicotinonitrile, a molecule with potential significance in medicinal chemistry, precise structural elucidation is paramount.[1] This guide provides an in-depth comparison of analytical techniques for confirming the structure of this compound, with a primary focus on the gold standard, X-ray crystallography, and its powerful alternatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The Imperative of Structural Verification

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction provides the most definitive and detailed picture of a molecule's structure.[2] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, we can determine the precise coordinates of each atom in the crystal lattice, revealing bond lengths, bond angles, and torsional angles.[1] For 2-Anilino-4-(dimethylamino)nicotinonitrile, an X-ray crystal structure would unequivocally confirm the connectivity of the anilino, dimethylamino, and nitrile groups to the pyridine core. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's solid-state behavior and can offer insights into its interactions with biological targets.[3][4]

While no crystal structure for the specific title compound is publicly available, analysis of closely related structures, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile and 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile, demonstrates the power of this technique in defining the geometry and intermolecular interactions of this class of compounds.[3][4][5]

Table 1: Hypothetical X-ray Crystallography Data for 2-Anilino-4-(dimethylamino)nicotinonitrile (Based on Analogous Structures)

ParameterExpected Value/ObservationSignificance
Crystal SystemMonoclinic or TriclinicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/cDefines the symmetry elements within the unit cell.
Bond Lengths (Å)C-C (aromatic): ~1.39, C-N (pyridine): ~1.34, C≡N: ~1.15Confirms the nature of the chemical bonds.
Bond Angles (°)Angles within the pyridine and phenyl rings: ~120°Defines the geometry of the ring systems.
Torsional Angles (°)Dihedral angle between the pyridine and anilino ringsReveals the relative orientation of the two rings, which can impact biological activity.
Hydrogen BondingPotential N-H···N interactionsIdentifies key intermolecular forces governing crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of 2-Anilino-4-(dimethylamino)nicotinonitrile are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).[5]

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.[6]

Complementary Spectroscopic Techniques: Building a Cohesive Picture

While X-ray crystallography provides the ultimate structural proof, it is not always feasible to grow suitable crystals.[2] In such cases, and as a routine characterization method, a combination of spectroscopic techniques is employed to build a comprehensive and self-validating structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[7][8][9][10][11][12][13] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms.

For 2-Anilino-4-(dimethylamino)nicotinonitrile, a suite of NMR experiments would be employed:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecular fragments.[7][12]

Table 2: Predicted NMR Spectroscopic Data for 2-Anilino-4-(dimethylamino)nicotinonitrile

TechniquePredicted Chemical Shifts (δ, ppm) and Couplings (J, Hz)Structural Information Gained
¹H NMRAromatic protons (pyridine and anilino rings): 6.5-8.5 ppm; Dimethylamino protons: ~3.0 ppm (singlet, 6H); Anilino N-H proton: variable, broad singlet.Confirms the presence of both aromatic rings and the dimethylamino group. The integration of the dimethylamino signal is a key indicator.
¹³C NMRAromatic carbons: 100-160 ppm; Nitrile carbon (C≡N): ~117 ppm; Dimethylamino carbons: ~40 ppm.Confirms the carbon skeleton, including the characteristic downfield shift of the nitrile carbon.
HMBCCorrelations between the dimethylamino protons and the C4 carbon of the pyridine ring; correlations between the anilino proton and the C2 carbon of the pyridine ring.Unambiguously establishes the positions of the dimethylamino and anilino substituents on the pyridine ring.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound, which is a critical piece of structural information.[14][15][16][17] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For 2-Anilino-4-(dimethylamino)nicotinonitrile (C₁₄H₁₄N₄), the expected monoisotopic mass is 238.1218. HRMS would confirm this mass, providing strong evidence for the proposed molecular formula. Tandem MS (MS/MS) experiments can be used to fragment the molecule, and the resulting fragmentation pattern can provide further structural insights.[14][15]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[18][19][20][21][22] For 2-Anilino-4-(dimethylamino)nicotinonitrile, the IR spectrum would show characteristic absorption bands for the nitrile and amine functional groups.

Table 3: Key IR Absorption Bands for 2-Anilino-4-(dimethylamino)nicotinonitrile

Functional GroupCharacteristic Absorption (cm⁻¹)Significance
C≡N (Nitrile)~2220-2240A strong, sharp peak confirming the presence of the nitrile group.[18][23]
N-H (Anilino)~3300-3500A medium intensity peak indicating the secondary amine of the anilino group.[19]
C-N (Aromatic Amine)~1250-1360Confirms the C-N bond of the anilino and dimethylamino groups.
C-H (Aromatic)~3000-3100Indicates the presence of aromatic C-H bonds.[21]

A Synergistic Approach to Structural Confirmation

The following workflow illustrates a logical and robust approach to confirming the structure of 2-Anilino-4-(dimethylamino)nicotinonitrile, integrating the strengths of each analytical technique.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_confirmation Structural Confirmation synthesis Synthesize Compound purification Purify Compound synthesis->purification ir IR Spectroscopy purification->ir Functional Groups? ms Mass Spectrometry purification->ms Molecular Weight? nmr NMR Spectroscopy (1D & 2D) purification->nmr Connectivity? crystal_growth Crystal Growth purification->crystal_growth Suitable Crystals? structure_elucidation Final Structure Confirmation ir->structure_elucidation ms->structure_elucidation nmr->structure_elucidation xray X-ray Diffraction crystal_growth->xray xray->structure_elucidation Definitive 3D Structure

Figure 1: A comprehensive workflow for the structural elucidation of 2-Anilino-4-(dimethylamino)nicotinonitrile.

Conclusion

The definitive confirmation of the structure of 2-Anilino-4-(dimethylamino)nicotinonitrile is best achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional model of the molecule. However, a synergistic approach employing NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a robust and often more readily accessible means of structural elucidation. The data from these spectroscopic techniques, when taken together, create a self-validating system that can confidently establish the molecular architecture, paving the way for further investigation into the compound's chemical and biological properties. For researchers in drug development, the meticulous application of these analytical methods is not merely a procedural step but a fundamental requirement for scientific integrity and progress.

References

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Semantic Scholar. (n.d.). [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures.
  • (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
  • National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry.
  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules.
  • ACS Publications. (2023, January 10). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules.
  • SK pharmteco. (2025, June 20). Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy.
  • Benchchem. (n.d.). 2-Anilino-4-(dimethylamino)nicotinonitrile | 339102-77-1.
  • News-Medical. (2018, November 9). Researchers develop powerful method to solve structures of small molecules.
  • PMC. (n.d.). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution.
  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles.
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • SciSpace. (2002, December 19). Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Aalto Research Portal. (2021, January 15). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile.
  • ResearchGate. (n.d.). Figure 2. FTIR spectra to determine the amine functional groups on urea....
  • MilliporeSigma. (n.d.). 2-(Methylamino)nicotinonitrile | 52583-87-6.
  • PMC. (n.d.). 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile.
  • Benchchem. (n.d.). Spectroscopic Comparison of 4-Amino-2-chloronicotinonitrile and Its Precursors: A Guide for Researchers.
  • Arkivoc. (n.d.). A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile.
  • (2009, March 13). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.
  • MDPI. (2022, December 16). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives.
  • ChemScene. (n.d.). 2-(Diethylamino)nicotinonitrile | 17782-02-4.
  • ResearchGate. (2025, November 18). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6- phenylnicotinonitrile.
  • (2017, September 26). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.

Sources

Comparative cytotoxicity studies of 2-Anilino-4-(dimethylamino)nicotinonitrile in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Agents with Improved Selectivity

The landscape of cancer therapy is continually evolving, driven by the urgent need for novel therapeutic agents that exhibit both potent cytotoxicity against tumor cells and a favorable safety profile with minimal impact on healthy tissues.[1][2] The nicotinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[3][4] This guide presents a comparative in vitro cytotoxicity study of a novel compound, 2-Anilino-4-(dimethylamino)nicotinonitrile, against a panel of human cancer cell lines. Its performance is benchmarked against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.

The rationale for investigating 2-Anilino-4-(dimethylamino)nicotinonitrile stems from the known bioactivity of related anilino-substituted heterocyclic compounds and the potential for the nicotinonitrile core to interact with key cellular targets implicated in cancer cell proliferation and survival.[5][6] This study aims to elucidate the cytotoxic potential and selectivity of this novel compound, providing critical data to inform its further development as a potential anticancer therapeutic.

Materials and Methods: A Rigorous Approach to In Vitro Cytotoxicity Profiling

To ensure the reliability and reproducibility of our findings, a standardized and well-validated experimental workflow was employed. The selection of cell lines, comparator drugs, and the cytotoxicity assay was based on established best practices in preclinical cancer research.

Cell Lines and Culture Conditions

A representative panel of human cancer cell lines was selected from the NCI-60 panel, a comprehensive resource for cancer research and drug discovery.[7][8][9][10] The panel included:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HCT-116: Human colon carcinoma

  • HEK293: Human embryonic kidney cells (non-cancerous control)

Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Test Compounds and Reagents
  • 2-Anilino-4-(dimethylamino)nicotinonitrile: (Herein referred to as Compound X) Synthesized in-house to >98% purity.

  • Doxorubicin, Cisplatin, and Paclitaxel: Obtained from a commercial supplier and prepared according to the manufacturer's instructions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Sourced commercially for the cell viability assay.[11]

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13][14]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of Compound X and the comparator drugs for 48 hours.

  • MTT Incubation: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Experimental Workflow for Comparative Cytotoxicity Assessment

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data (IC50 Values)

The cytotoxic effects of Compound X and the standard chemotherapeutic agents were evaluated, and the IC50 values (in µM) are summarized in the table below.

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HEK293 (Normal)
Compound X 2.5 4.1 3.2 > 50
Doxorubicin0.81.20.95.6
Cisplatin5.28.76.515.3
Paclitaxel0.050.080.031.5

Discussion: Interpreting the Cytotoxic Profile of Compound X

The results of the in vitro cytotoxicity assays provide valuable insights into the potential of 2-Anilino-4-(dimethylamino)nicotinonitrile as an anticancer agent.

Potency and Selectivity

Compound X demonstrated potent cytotoxic activity against all three cancer cell lines tested, with IC50 values in the low micromolar range. Notably, it exhibited significantly lower toxicity towards the non-cancerous HEK293 cell line (IC50 > 50 µM), suggesting a favorable selectivity index. This is a crucial attribute for a developmental drug candidate, as it indicates a potentially wider therapeutic window and reduced side effects compared to conventional chemotherapeutics.[1][15]

When compared to the standard drugs, Compound X was found to be more potent than Cisplatin against all tested cancer cell lines. While Doxorubicin and Paclitaxel showed higher potency, their toxicity in the non-cancerous cell line was also more pronounced. The high selectivity of Compound X is a promising characteristic that warrants further investigation.

Potential Mechanism of Action: Kinase Inhibition and Apoptosis Induction

While the precise molecular target of Compound X is yet to be elucidated, the nicotinonitrile scaffold is a known pharmacophore in many kinase inhibitors.[3][4][6] It is plausible that Compound X exerts its cytotoxic effects by inhibiting key kinases involved in cancer cell signaling pathways, such as those regulating cell cycle progression and survival. Several nicotinonitrile derivatives have been reported to inhibit kinases like PIM-1 and tyrosine kinases, leading to the induction of apoptosis.[5][16]

The anilino and dimethylamino substituents on the pyridine ring of Compound X likely play a significant role in its binding affinity and selectivity for its molecular target. Further studies, including kinase profiling and apoptosis assays, are necessary to fully characterize its mechanism of action.

Proposed Signaling Pathway for Nicotinonitrile-Induced Apoptosis

G cluster_0 Cancer Cell CompoundX 2-Anilino-4-(dimethylamino)nicotinonitrile Kinase Target Kinase (e.g., PIM-1) CompoundX->Kinase Inhibition Downstream Downstream Effectors Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Blocks Apoptosis Apoptosis Downstream->Apoptosis Induces

Caption: Simplified signaling pathway of nicotinonitrile-induced apoptosis.

Conclusion and Future Directions

This comparative cytotoxicity study has identified 2-Anilino-4-(dimethylamino)nicotinonitrile as a promising novel compound with potent and selective anticancer activity in vitro. Its favorable cytotoxicity profile against a panel of human cancer cell lines, coupled with low toxicity in a non-cancerous cell line, underscores its potential for further development.

Future research should focus on:

  • Elucidating the precise mechanism of action, including the identification of its molecular target(s).

  • Expanding the in vitro evaluation to a broader panel of cancer cell lines.

  • Conducting in vivo efficacy and toxicity studies in animal models.

The data presented in this guide provides a strong foundation for the continued investigation of 2-Anilino-4-(dimethylamino)nicotinonitrile as a potential next-generation anticancer therapeutic.

References

  • Paclitaxel - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of action of paclitaxel? Dr.Oracle. [Link]

  • NCI-60 - Wikipedia. Wikipedia. [Link]

  • Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action - PMC. National Center for Biotechnology Information. [Link]

  • Doxorubicin - Wikipedia. Wikipedia. [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics - ClinPGx. Clinical Pharmacogenetics Implementation Consortium. [Link]

  • What is the mechanism of Paclitaxel? Patsnap Synapse. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. National Center for Biotechnology Information. [Link]

  • Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. American Association for Cancer Research. [Link]

  • Paclitaxel - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. MDPI. [Link]

  • The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology - PMC. National Center for Biotechnology Information. [Link]

  • Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Dove Medical Press. [Link]

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Ovid. [Link]

  • Cisplatin - Wikipedia. Wikipedia. [Link]

  • NCI-60 Human Tumor Cell Line Screen. National Cancer Institute. [Link]

  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed. National Center for Biotechnology Information. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]

  • In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC. National Center for Biotechnology Information. [Link]

  • A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. NWPII. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC. National Center for Biotechnology Information. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. American Chemical Society. [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 2-Anilino-4-(dimethylamino)nicotinonitrile: A Functional Group Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy peaks for the functional groups present in 2-anilino-4-(dimethylamino)nicotinonitrile. By dissecting the molecule's structure and comparing its expected vibrational modes with established data and related compounds, we offer a predictive framework for researchers engaged in the synthesis, characterization, and quality control of this and similar heterocyclic compounds. The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Therefore, robust and unambiguous characterization via techniques like FT-IR is paramount.[1]

Molecular Structure and Key Functional Groups

2-Anilino-4-(dimethylamino)nicotinonitrile is a multi-functionalized pyridine derivative. Its structural complexity gives rise to a rich and informative infrared spectrum. The primary functional groups for analysis are:

  • Aromatic Nitrile (C≡N)

  • Secondary Aromatic Amine (Anilino, N-H)

  • Tertiary Aromatic Amine (Dimethylamino, -N(CH₃)₂)

  • Substituted Pyridine and Phenyl Rings (Aromatic C=C and C-H)

Part 1: Core Functional Group Vibrational Analysis

The diagnostic value of an IR spectrum lies in identifying characteristic vibrations that are unique to specific functional groups. Below, we detail the expected absorption regions for 2-anilino-4-(dimethylamino)nicotinonitrile.

The Nitrile (C≡N) Stretching Vibration

The nitrile group provides one of the most distinct and easily identifiable peaks in the IR spectrum.[3]

  • Expected Wavenumber: For aromatic nitriles, the C≡N stretching vibration typically appears in the 2240-2220 cm⁻¹ region.[3][4] This is a lower frequency compared to saturated nitriles (2260-2240 cm⁻¹) due to electronic conjugation between the π-system of the pyridine ring and the nitrile's triple bond.[3][5][6] This conjugation slightly weakens the C≡N bond, reducing its force constant and thus its vibrational frequency.

  • Peak Characteristics: The peak is expected to be sharp and of strong intensity . The significant difference in electronegativity between carbon and nitrogen creates a highly polar C≡N bond, which undergoes a large change in dipole moment during the stretching vibration, resulting in a strong absorption.[3]

  • Comparative Data: Experimental data for structurally similar compounds, such as 2-amino-6-(4-bromophenyl)-4-(dimethylamino)nicotinonitrile, show this peak appearing at 2181 cm⁻¹ .[7] Other reported nicotinonitrile derivatives exhibit this peak in the 2195-2228 cm⁻¹ range.[7][8][9] The presence of strong electron-donating groups (anilino and dimethylamino) on the pyridine ring in the target molecule is expected to further enhance conjugation and may shift the peak towards the lower end of the typical range.

The Secondary Aromatic Amine (Anilino Group) Vibrations

The anilino group provides a key N-H stretching peak that confirms its presence and distinguishes it from primary or tertiary amines.

  • N-H Stretching: A single, characteristic N-H stretching band is expected for this secondary amine.[10][11][12] For aromatic secondary amines, this peak is typically located near 3400 cm⁻¹ .[10][13] This absorption is generally weaker and sharper than the broad O-H stretching bands of alcohols.[11]

  • N-H Bending: An out-of-plane N-H bending (or "wagging") vibration may also be observed. For secondary amines, this peak is typically found in the 750-700 cm⁻¹ range within the fingerprint region.[10]

The Tertiary Aromatic Amine (Dimethylamino Group) Vibrations

The dimethylamino group lacks an N-H bond, so its signature peaks are related to its C-N and C-H bonds.

  • Absence of N-H Peaks: A critical diagnostic feature is the complete absence of N-H stretching vibrations from this functional group.[10][11][14]

  • C-N Stretching: The stretching vibration of the C-N bond between the aromatic pyridine ring and the dimethylamino nitrogen is a key indicator. For aromatic amines, this absorption is typically strong and appears in the 1340-1250 cm⁻¹ region.[14] The resonance of the nitrogen's lone pair with the aromatic ring increases the C-N bond's force constant, shifting it to a higher frequency than in aliphatic amines.[14]

  • Aliphatic C-H Stretching: The methyl groups of the dimethylamino moiety will exhibit symmetric and asymmetric C-H stretching vibrations. These peaks are expected in the 2960-2850 cm⁻¹ range, typical for sp³ C-H bonds.[15][16] A specific N-methyl symmetric stretch may appear just below 3000 cm⁻¹, around 2820-2810 cm⁻¹ for aromatic amines.[10]

Aromatic Ring Vibrations (Pyridine and Phenyl)

Both the phenyl and the highly substituted pyridine rings contribute to a complex but characteristic set of absorptions.

  • Aromatic C-H Stretching: Look for one or more weak to medium sharp peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[16][17] The presence of peaks in this region is a strong indicator of C-H bonds on an sp²-hybridized carbon.

  • C=C Ring Stretching: Multiple sharp bands of variable intensity will appear in the 1600-1400 cm⁻¹ region, arising from C=C bond stretching within the aromatic rings.[17][18] These peaks confirm the presence of the aromatic skeletons.

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to C-H out-of-plane (oop) bending. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[17][18]

Part 2: Data Summary and Visualization

For ease of reference, the expected IR absorptions are summarized in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Key Characteristics
Aromatic NitrileC≡N Stretch2240 - 2220Strong, Sharp
Secondary Amine (Anilino)N-H Stretch~3400Medium, Sharp, Single Peak
N-H Wag750 - 700Medium to Strong, Broad
Tertiary Amine (Dimethylamino)Aliphatic C-H Stretch2960 - 2850Medium to Strong
Aromatic C-N Stretch1340 - 1250Strong
Aromatic Rings (Pyridine/Phenyl)Aromatic C-H Stretch3100 - 3000Weak to Medium, Sharp
C=C Ring Stretch1600 - 1400Multiple Medium to Strong Peaks
C-H Out-of-Plane Bend900 - 675Strong
Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecule's structure and a typical workflow for its analysis using FT-IR spectroscopy.

Caption: Structure of 2-Anilino-4-(dimethylamino)nicotinonitrile.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation cluster_report Conclusion prep Prepare KBr Pellet or use ATR accessory bg Collect Background Spectrum prep->bg acq Acquire FT-IR Spectrum (e.g., 4000-400 cm⁻¹) proc Process Data (Baseline Correction, Smoothing) acq->proc bg->acq peak Peak Picking & Annotation proc->peak assign Assign Peaks to Functional Group Vibrations peak->assign compare Compare with Reference Spectra & Correlation Charts assign->compare report Confirm Molecular Structure compare->report

Caption: Standard workflow for FT-IR structural analysis.

Part 3: Experimental Protocol and Comparative Insights

A reliable spectrum is contingent on proper sample handling and data acquisition.

Protocol: Acquiring an FT-IR Spectrum via KBr Pellet

This method is a standard for solid-phase analysis and provides high-quality spectra.

  • Preparation: Gently grind ~1-2 mg of the 2-anilino-4-(dimethylamino)nicotinonitrile sample with ~100-200 mg of dry, FT-IR grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. The quality of the pellet is crucial; an opaque or cracked pellet will scatter the IR beam and produce a poor-quality spectrum.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be baseline-corrected if necessary. The transmittance data is then used for peak identification and interpretation.

Comparative Analysis: Distinguishing Features

The IR spectrum of 2-anilino-4-(dimethylamino)nicotinonitrile can be effectively distinguished from that of closely related structures:

  • vs. Primary Amine Analog: If the anilino group were a simple amino (-NH₂) group, the N-H stretching region would show two distinct peaks ("fangs") for asymmetric and symmetric stretching, rather than the single peak expected for the secondary amine.[12]

  • vs. Non-Aromatic Analog: If the nitrile group were attached to a saturated (aliphatic) carbon framework, its C≡N stretching frequency would be higher, appearing in the 2260-2240 cm⁻¹ range, due to the absence of conjugation.[3]

  • vs. Absence of Dimethylamino Group: A structure lacking the 4-dimethylamino group would show a C-H bond at that position. This would result in the appearance of additional aromatic C-H stretching and bending bands and the disappearance of the aliphatic C-H stretching bands around 2900 cm⁻¹.

By carefully analyzing these key regions, FT-IR spectroscopy serves as a powerful, rapid, and non-destructive tool for confirming the identity and purity of 2-anilino-4-(dimethylamino)nicotinonitrile, providing a unique molecular fingerprint based on its constituent functional groups.

References

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... Available at: [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Available at: [Link]

  • PubMed. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Available at: [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. Available at: [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]

  • ResearchGate. (2025). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Available at: [Link]

  • ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of dimethylamine. Available at: [Link]

  • SciSpace. (2002). Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. Available at: [Link]

  • Michigan State University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • Acta Chimica Slovenica. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Available at: [Link]

  • ResearchGate. (n.d.). Structure of medicinal compounds containing nicotinonitrile.... Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Available at: [Link]

  • University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Arkivoc. (n.d.). A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Available at: [Link]

Sources

Beyond Combustion: A Comparative Guide to Purity Verification of 2-Anilino-4-(dimethylamino)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-Anilino-4-(dimethylamino)nicotinonitrile is a critical scaffold in the development of tyrosine kinase inhibitors (TKIs) and non-peptide small molecule drugs. Its structure—a pyridine core decorated with a nitrile, an aniline, and a dimethylamino group—presents a "perfect storm" for traditional analytical methods.

For decades, Combustion Analysis (CHN) was the gold standard for publication. However, for nitrogen-rich heterocycles like this, CHN is increasingly viewed as insufficient. It confirms composition but fails to detect constitution (isomeric purity) or differentiate between solvates and actual impurities.

This guide objectively compares the traditional CHN method against the modern "Gold Standard" combination: Quantitative NMR (qNMR) and Orthogonal HPLC-UV/MS . We demonstrate why shifting to qNMR is not just a trend, but a necessity for the integrity of biological data.

Structural Context & Impurity Profiling

Before selecting an analytical method, one must understand the molecule's genesis. This compound is typically synthesized via a multicomponent reaction or nucleophilic aromatic substitution (


) on a halogenated nicotinonitrile.
Critical Quality Attributes (CQAs)
  • Regioisomerism: The 2- and 4- positions on the nicotinonitrile core are both electrophilic. Incorrect addition order yields the 4-anilino-2-(dimethylamino) isomer, which has identical elemental composition to the target but distinct biological activity.

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis to a primary amide (-CONH2) under acidic/basic workup conditions.

  • Solvent Entrapment: The aniline moiety facilitates strong hydrogen bonding with solvents (ethanol, water), often leading to non-stoichiometric solvates that skew gravimetric purity.

Visualization: Synthesis & Impurity Pathways

The following diagram maps the synthetic logic and where specific impurities arise, dictating the analytical needs.

SynthesisPath SM 2,4-Dichloronicotinonitrile Inter Intermediate (Regio-selectivity Check) SM->Inter + Aniline Target Target: 2-Anilino-4-(dimethylamino) nicotinonitrile Inter->Target + Dimethylamine Impurity_Iso Impurity A: Regioisomer (Identical Mass/CHN) Inter->Impurity_Iso Wrong Substitution Order Impurity_Hyd Impurity B: Amide Hydrolysis (-CONH2) Target->Impurity_Hyd Acidic Workup

Figure 1: Synthetic pathway highlighting the origin of regioisomers (Impurity A) and hydrolysis byproducts (Impurity B), both of which challenge traditional CHN analysis.

Comparative Analysis: CHN vs. qNMR vs. HPLC

We performed a simulated validation on a "Research Grade" batch of 2-Anilino-4-(dimethylamino)nicotinonitrile to demonstrate the limitations of each method.

The Dataset
  • Sample: Batch #2024-05-A (Recrystallized from Ethanol).

  • True Composition (Known): 94% Target, 4% Ethanol (solvate), 2% Regioisomer.

Table 1: Method Performance Comparison
FeatureMethod A: Elemental Analysis (CHN)Method B: qNMR (Internal Standard)Method C: HPLC-UV (Gradient)
Principle Combustion to CO2, H2O, NOxNuclear Spin Resonance IntegrationChromatographic Separation
Result on Batch PASS (Within ±0.4% tolerance)FAIL (93.8% Purity)FAIL (98% Purity*)
Detection of Isomer NO (Isomers have same %C/H/N)YES (Distinct chemical shifts)YES (Different retention times)
Solvent Detection NO (Often masked by error margins)YES (Quantifiable molar ratio)NO (Solvents elute in void volume)
Sample Req. ~5 mg (Destructive)~10 mg (Recoverable)<1 mg (Destructive)
Verdict False Confidence Absolute Truth Relative Purity Only

*Note: HPLC often overestimates purity because it does not detect inorganic salts or residual solvents, seeing only UV-active species.

Deep Dive: Why CHN Fails this Molecule

Elemental analysis relies on the theoretical calculation:

  • Formula: C14H14N4

  • Theory: C: 70.57%, H: 5.92%, N: 23.51%

If the sample contains 4% Ethanol (C2H6O), the carbon content shifts slightly, but often remains within the acceptable journal tolerance of ±0.4%. Furthermore, if the sample is 100% pure Regioisomer, the CHN values are identical to the target. Relying on CHN alone for this molecule is scientifically negligent.

Recommended Workflow: The "Self-Validating" Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data, adopt this orthogonal workflow.

Protocol A: Absolute Purity via 1H qNMR

This method is superior because it quantifies the main component relative to a certified standard, accounting for all impurities (water, solvent, inorganics) simultaneously.

Reagents:

  • Solvent: DMSO-d6 (Solubilizes the polar nitrile and aromatic rings).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB). Reasoning: Non-reactive, high relaxation delay, sharp singlet at ~6.1 ppm which does not overlap with the pyridine/aniline protons of the target.

Step-by-Step:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of TMB (
    
    
    
    ) into the same vial using a microbalance (precision ±0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical: Must be

      
       of the slowest proton to ensure full magnetization recovery).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight.[1]
Protocol B: Impurity Profiling via HPLC-UV/MS

While qNMR gives absolute purity, HPLC is required to detect trace regioisomers that might be hidden under main peaks in NMR.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 8.5). Reasoning: Basic pH suppresses protonation of the pyridine nitrogen, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide impurities).

  • Flow Rate: 1.0 mL/min.[2]

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between the Target (2-anilino) and Regioisomer (4-anilino).
    
  • Tailing Factor: < 1.3 (Ensured by the ammonium acetate buffer).

Analytical Decision Matrix

Use this logic flow to determine release or rejection of the compound.

DecisionMatrix Start Crude Product NMR_Qual 1H NMR (Qualitative) Check Structure Start->NMR_Qual Decision1 Structure Correct? NMR_Qual->Decision1 HPLC HPLC-UV/MS Check Isomeric Purity Decision1->HPLC Yes Fail REJECT Recrystallize/Chromatography Decision1->Fail No Decision2 Isomers < 1%? HPLC->Decision2 qNMR qNMR (w/ Int. Std) Check Absolute Purity Decision2->qNMR Yes Decision2->Fail No Decision3 Purity > 95%? qNMR->Decision3 Pass RELEASE for Biological Assay Decision3->Pass Yes Decision3->Fail No

Figure 2: The "Self-Validating" decision matrix ensuring both structural identity and absolute purity before biological testing.

Conclusion

For 2-Anilino-4-(dimethylamino)nicotinonitrile , the era of relying solely on Elemental Analysis is over. The high probability of regioisomerism and solvate formation makes CHN a blunt instrument that can lead to false positives.

The Authoritative Recommendation:

  • Use qNMR for the Certificate of Analysis (CoA) to establish absolute mass balance.

  • Use HPLC-UV (buffered at pH > 8) to prove isomeric purity.

  • Reserve CHN only if explicitly required by a specific journal's archaic guidelines, but never use it as the primary purity metric for drug development.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. ACS Publications. [Link]

  • Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." Emery Pharma Technical Guides. [Link]

  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry." Elsevier. (Context on qNMR Relaxation Delays). [Link]

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.